Buparlisib Hydrochloride
Descripción
Propiedades
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
| Record name | Buparlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312445-63-8 | |
| Record name | Buparlisib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buparlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BKM120-AAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPARLISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buparlisib: A Pan-Class I PI3K Inhibitor for Targeted Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Buparlisib, also known as BKM120, is a potent, orally bioavailable small-molecule inhibitor that targets all four isoforms of class I phosphoinositide 3-kinase (PI3K): p110α, p110β, p110δ, and p110γ. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, growth, and metabolism. By competitively binding to the ATP-binding pocket of PI3K, Buparlisib effectively blocks this pathway, leading to the inhibition of tumor cell growth and the induction of apoptosis. This technical guide provides a comprehensive overview of Buparlisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Buparlisib is a 2,6-dimorpholinopyrimidine derivative that functions as a pan-class I PI3K inhibitor.[1][2] In normal cellular processes, growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis, cell growth, proliferation, and survival.[1]
In many cancers, mutations in genes such as PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway.[3] Buparlisib inhibits all class I PI3K isoforms, thereby preventing the production of PIP3 and blocking the subsequent downstream signaling cascade. This leads to reduced proliferation, cell cycle arrest, and increased apoptosis in susceptible tumor cells.[2][4]
References
Buparlisib Hydrochloride: A Technical Overview for Drug Development Professionals
Buparlisib , also known by its code names AN2025 and BKM120 , is an orally bioavailable small molecule that acts as a potent and specific pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] Developed as a potential antineoplastic agent, it has been the subject of numerous preclinical and clinical investigations across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma (HNSCC).[1][4] This technical guide provides a comprehensive overview of Buparlisib hydrochloride's chemical structure, physicochemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Buparlisib. Chemically, it is classified as a pyridinylpyrimidine, consisting of a pyridine ring linked to a pyrimidine ring.[5] The structural formula and key chemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine monohydrochloride | [1][6] |
| Molecular Formula | C18H21F3N6O2.HCl | [6] |
| Molecular Weight | 446.9 g/mol | [6] |
| CAS Number | 1312445-63-8 | [6] |
| Synonyms | AN2025, BKM120, NVP-BKM120 | [1][3] |
Mechanism of Action
Buparlisib's primary mechanism of action is the competitive inhibition of the class I PI3K family of lipid kinases (p110α, p110β, p110δ, and p110γ) at the ATP-binding pocket.[2][4] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] The subsequent reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably AKT (also known as protein kinase B) and mammalian target of rapamycin (mTOR).[2][4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in tumorigenesis and can contribute to resistance to various anticancer therapies.[3][4] By blocking this pathway, Buparlisib can induce tumor cell growth inhibition and apoptosis in susceptible cancer cell populations.[3][4]
Interestingly, some studies have revealed a dual mechanism of action for Buparlisib, suggesting that in addition to its PI3K inhibitory activity, it can also interfere with microtubule polymerization.[7][8] This off-target effect may contribute to its antiproliferative activity, primarily through microtubule disruption leading to mitotic arrest.[7][8]
Quantitative Data Summary
Buparlisib has been characterized by its potent inhibitory activity against PI3K isoforms and its pharmacokinetic profile in clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| p110α | 52 | [9] |
| p110β | 166 | [9] |
| p110δ | 116 | [9] |
| p110γ | 262 | [9] |
| Vps34 | 2,400 | [10] |
| mTOR | 4,600 | [10] |
Table 2: Pharmacokinetic Parameters in Humans (100 mg/day dose)
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 1.0–1.5 hours | [11] |
| Half-life (t1/2) | ~40 hours | [11][12] |
| Accumulation (Day 28 vs Day 1) | 2.9-fold | [11] |
| Steady-state Exposure (AUC0–24) | ≥10,000 ng*h/mL | [11] |
Key Experimental Protocols
The development of Buparlisib has been supported by a range of preclinical and clinical studies. Below are overviews of common experimental methodologies employed.
In Vitro Kinase Assays
To determine the inhibitory activity of Buparlisib against PI3K isoforms, in vitro kinase assays are typically performed. These assays generally involve incubating the purified recombinant PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ELISA or radioisotope labeling, to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Western Blot Analysis for Pathway Modulation
To confirm the on-target effect of Buparlisib within cancer cells, Western blot analysis is a standard technique. Cancer cell lines are treated with different concentrations of Buparlisib for a specified duration.[13] Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of key downstream signaling proteins like AKT and p70 S6K.[13][14] A reduction in the ratio of phosphorylated to total protein indicates successful pathway inhibition.
Phase I Clinical Trial Design (3+3 Dose Escalation)
Early-phase clinical trials of Buparlisib, like many oncology drugs, often utilize a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[15][16] In this design, cohorts of three patients are enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) are observed in the first three patients, the next cohort is enrolled at a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT.[15][16]
References
- 1. Buparlisib - Wikipedia [en.wikipedia.org]
- 2. What is Buparlisib used for? [synapse.patsnap.com]
- 3. Buparlisib | C18H21F3N6O2 | CID 16654980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buparlisib with thoracic radiotherapy and its effect on tumour hypoxia: A phase I study in patients with advanced non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Buparlisib in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Buparlisib (BKM120), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, in the context of solid tumors. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols relevant to its preclinical evaluation.
Core Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Buparlisib is an oral, ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ)[1][2]. The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN[1]. Buparlisib's inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial secondary messenger. This, in turn, blocks the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis[1][3].
In Vitro Efficacy of Buparlisib
The anti-proliferative activity of Buparlisib has been evaluated across a wide range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in cell lines with PI3K pathway alterations.
| Solid Tumor Type | Cell Line | PI3K Pathway Status | IC50 (µM) | Reference |
| Glioblastoma | U87 | PTEN null | 0.1 - 0.7 | [2] |
| P3 (Patient-derived) | Not Specified | 0.84 | ||
| Pediatric Sarcoma | A204 (Rhabdomyosarcoma) | Not Specified | ~0.56 | [4] |
| A4573 (Rhabdomyosarcoma) | PTEN null | ~1.9 | [4] | |
| Median of 22 cell lines | Various | 1.1 | [4] | |
| Multiple Myeloma | MM.1S | Not Specified | <1 | |
| ARP-1 | Not Specified | 1 - 10 | ||
| U266 | Not Specified | 10 - 100 | ||
| Non-Small Cell Lung Cancer | NCI-H460 | PIK3CA mutant | Not Specified (Sensitive) | [5] |
| A549 | Not Specified | Not Specified (Sensitive) | [5] | |
| Breast Cancer | MCF7 | PIK3CA mutant | 0.1 - 0.7 | [2] |
| SUM149 (Inflammatory) | Not Specified | Not Specified | [6] | |
| Colorectal Cancer | HCT-15 | Not Specified | Not Specified (Sensitive) | [1] |
| COLO320DM | Not Specified | Not Specified (Resistant) | [1] |
In Vivo Efficacy of Buparlisib
Preclinical animal models, primarily patient-derived xenografts (PDX), have been instrumental in evaluating the in vivo anti-tumor activity of Buparlisib.
| Solid Tumor Type | Animal Model | Cell Line/Tumor | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | Nude Rats | Patient-derived GBM xenografts | Not Specified | Prolonged survival and reduced tumor volume. | [7] |
| Lung Cancer (Bone Metastasis) | Mice | NCI-H460-luc2 | Not Specified | Significantly inhibited the progression of bone metastasis. | [8] |
| Inflammatory Breast Cancer | Rag2-/-:IL2Rγc-/- Mice | SUM149 | 25 mg/kg, i.p., 5 days on/2 days off | Significant reduction in tumor mass. | [6] |
Detailed Experimental Protocols
Cell Viability Assays
4.1.1. Resazurin Assay
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Cell Seeding: Seed 5 x 10³ cells per well in 200 µL of culture medium in a 96-well plate.
-
Treatment: After 24 hours, treat cells with a serial dilution of Buparlisib (e.g., 0.000001 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Resazurin Addition: Add 20 µL of 0.01 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.
-
Fluorescence Measurement: Measure the absorbance at 560/590 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of cell growth inhibition against the log of the drug concentration.
4.1.2. MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line.
-
Treatment: Treat cells with varying concentrations of Buparlisib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Determine the IC50 values from the dose-response curves.[4]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
-
Cell Treatment: Treat cells with Buparlisib at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with Buparlisib and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Protein Extraction: Lyse Buparlisib-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-S6, total S6, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental and Logical Workflows
In Vitro Evaluation Workflow
In Vivo Evaluation Workflow
References
- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug development and cancer clinical trials | Cancer Australia [canceraustralia.gov.au]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.4. Cell Viability Assay [bio-protocol.org]
Buparlisib: A Deep Dive into its Effects on Cell Cycle and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Buparlisib (BKM120) is an orally bioavailable small-molecule inhibitor that targets the pan-Class I phosphoinositide 3-kinase (PI3K) family of enzymes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][3][4] Buparlisib competitively binds to the ATP-binding pocket of all four Class I PI3K isoforms (α, β, γ, and δ), thereby inhibiting their kinase activity and downstream signaling. This comprehensive technical guide delineates the core effects of buparlisib on two fundamental cellular processes: cell cycle progression and apoptosis. We will explore the quantitative impact of buparlisib on these processes, provide detailed experimental protocols for their assessment, and visualize the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth and survival. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO family of transcription factors. By inhibiting PI3K, buparlisib effectively shuts down this pro-survival signaling cascade, leading to cell cycle arrest and the induction of apoptosis.[1][2]
References
Pharmacokinetic profile of Buparlisib in animal studies
An In-depth Technical Guide to the Pharmacokinetic Profile of Buparlisib in Animal Studies
Introduction
Buparlisib (NVP-BKM120) is an orally bioavailable, potent, and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It competitively binds to the ATP-binding domain of all four class I PI3K isoforms (α, β, γ, and δ), leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][4] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, growth, and angiogenesis; its aberrant activation is a frequent event in various human cancers.[5] Preclinical studies in various animal models have demonstrated the anti-proliferative, pro-apoptotic, and antitumor activity of Buparlisib, both as a monotherapy and in combination with other agents.[2][3][6] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of Buparlisib as characterized in key animal studies.
Pharmacokinetic Profile
Preclinical animal models have established that Buparlisib possesses a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and excellent tissue penetration, including the central nervous system.[1][7][8]
Absorption
Following oral administration, Buparlisib is rapidly absorbed. In animal models, peak plasma and tumor tissue concentrations are typically reached within one hour of administration.[1][4] Studies in mice demonstrate dose-proportional increases in plasma concentrations, suggesting linear pharmacokinetics at tested dose levels.[7]
Distribution
Buparlisib exhibits good distribution into tissues. A noteworthy characteristic is its excellent penetration of the blood-brain barrier, a critical feature for treating intracranial tumors.[7][8] The brain-to-plasma concentration ratio in mice is high and remains consistent across different oral dose levels.[7] Plasma protein binding of Buparlisib is moderate, ranging from 79% to 85% across various species.[9]
Metabolism
Buparlisib undergoes extensive phase 1 and phase 2 metabolism.[9]
-
Phase 1: Oxidative metabolism is the primary pathway, mediated predominantly by the cytochrome P450 enzyme CYP3A.[9]
-
Phase 2: The drug also undergoes direct glucuronidation.[9]
Excretion
The route of elimination has been characterized in rats, where Buparlisib is cleared primarily through biliary excretion. A smaller fraction, approximately 20-30% of the administered dose, is eliminated via renal excretion.[9]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic properties of Buparlisib observed in animal studies.
Table 1: General Pharmacokinetic Properties of Buparlisib in Animals
| Parameter | Species | Finding |
| Bioavailability | General Animal Models | High / Excellent; Complete oral bioavailability reported in mice[1][7][8] |
| Time to Peak (Tmax) | General Animal Models | ~1 hour post-oral administration[1][4] |
| Plasma Protein Binding | Across Species | 79% - 85% (moderate)[9] |
| Primary Metabolism | General | Phase 1 (CYP3A-mediated) and Phase 2 (Glucuronidation)[9] |
| Primary Excretion Route | Rat | Biliary Excretion (Renal accounts for 20-30%)[9] |
Table 2: Pharmacokinetic Parameters of Buparlisib in Wildtype FVB Mice
| Administration Route | Dose (mg/kg) | Key Observation(s) |
| Oral (PO) | 1, 2, and 5 | Dose-proportional increase in plasma and brain concentrations at 1-hour post-administration.[7] |
| Oral (PO) | 5 | Resulted in plasma levels of approximately 1200 ng/mL, sufficient for intracranial target inhibition.[7] |
| Intravenous (IV) | 2 | Used as a comparator to determine oral bioavailability.[7] |
| Oral vs. Intravenous | 5 (PO) vs. 2 (IV) | Comparison of dose-adjusted AUCs indicated excellent and complete oral bioavailability.[7] |
| Gender Comparison | 5 (PO) and 2 (IV) | No significant differences in pharmacokinetic profiles were observed between male and female mice.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols based on published animal studies.
Mouse Pharmacokinetic Study Protocol
-
Animal Model: Wildtype FVB mice, both male and female. All animals are housed under standard conditions with ad libitum access to food and water.[7]
-
Drug Formulation & Administration:
-
Sample Collection:
-
Blood samples are collected at predetermined time points following drug administration.
-
For tissue distribution analysis, animals are euthanized at specified times (e.g., 1 hour post-dose), and tissues (e.g., brain) are immediately harvested.[7]
-
-
Bioanalytical Method:
-
Data Analysis:
-
Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.
-
Visualizations: Pathways and Workflows
Buparlisib Mechanism of Action: PI3K/AKT/mTOR Pathway
Buparlisib exerts its anticancer effects by inhibiting the PI3K pathway. The diagram below illustrates this signaling cascade and the point of inhibition by Buparlisib.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.
Experimental Workflow for a Preclinical PK Study
The following diagram outlines the standard workflow for conducting a preclinical pharmacokinetic study in an animal model.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Buparlisib: A Technical Guide to Brain Penetration and Blood-Brain Barrier Transport
Introduction
Buparlisib (BKM120) is an orally administered, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been a subject of extensive research for the treatment of various solid tumors.[1][2] The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer, making it a prime therapeutic target.[3][4][5][6] For malignancies within the central nervous system (CNS), such as glioblastoma and brain metastases, the efficacy of targeted therapies is fundamentally dependent on their ability to cross the blood-brain barrier (BBB).[7][8] This guide provides an in-depth examination of Buparlisib's ability to penetrate the brain, its interaction with BBB transport mechanisms, and the experimental protocols used to quantify these characteristics. Preclinical and clinical studies have demonstrated that Buparlisib effectively penetrates the BBB and can achieve therapeutic concentrations within the brain.[9][10][11]
Mechanism of Action: The PI3K/AKT/mTOR Pathway
Buparlisib functions by competitively binding to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), thereby inhibiting their kinase activity.[1][12][13] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[5] Activated AKT proceeds to modulate a multitude of cellular processes by phosphorylating various substrates, including the mammalian target of rapamycin (mTOR) complex, which is central to regulating protein synthesis and cell growth.[3][5][6] By inhibiting the initial step in this cascade, Buparlisib effectively downregulates the entire pathway, leading to decreased tumor cell growth and survival.[12]
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of Buparlisib.
Quantitative Data on Buparlisib Brain Penetration
Comprehensive in vitro and in vivo studies have quantified Buparlisib's ability to cross the BBB. Data from preclinical mouse models and clinical trials in patients with brain tumors consistently show significant brain distribution.
Table 1: Preclinical (Murine) Pharmacokinetic Data
| Parameter | Wildtype (WT) Mice | Abcg2-/- (BCRP KO) | Abcb1a/b-/- (P-gp KO) | Abcb1a/b;Abcg2-/- (Triple KO) | Source |
| Dose (i.v.) | 2 mg/kg | 2 mg/kg | 2 mg/kg | 2 mg/kg | [14] |
| Time Point | 1 hour | 1 hour | 1 hour | 1 hour | [14] |
| Plasma Conc. (ng/mL) | ~400 | ~400 | ~400 | ~400 | [14] |
| Brain Conc. (ng/g) | ~700 | ~700 | ~700 | ~700 | [14] |
| Brain-to-Plasma Ratio | ~1.75 | ~1.75 | ~1.75 | ~1.75 | [14] |
KO: Knockout
Table 2: Preclinical Oral Dosing and Target Engagement
| Oral Dose | Time Point | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio | Intracranial pAKT Inhibition | Source |
| 1 mg/kg | 1 hour | ~300 | ~450 | ~1.5 | Not specified | [8] |
| 2 mg/kg | 1 hour | ~600 | ~900 | ~1.5 | Not specified | [8] |
| 5 mg/kg | 1 hour | ~1200 | ~1800 | ~1.5 | Efficient Inhibition | [8][14] |
Table 3: Clinical Pharmacokinetic Data in CNS Malignancies
| Patient Population | Dose | Tissue/Fluid | Mean Concentration | Source |
| Recurrent Glioblastoma | 100 mg daily | Resected Tumor | 612 ng/g | |
| Recurrent Glioblastoma | 100 mg daily | Tumor-to-Plasma Ratio | 1.0 | [9] |
| Recurrent CNS Lymphoma | 100 mg daily | Plasma (2h post-dose) | 1114 ng/mL | |
| Recurrent CNS Lymphoma | 100 mg daily | CSF (2h post-dose) | 81.3 ng/mL (198.1 nM) |
CSF: Cerebrospinal Fluid
Experimental Protocols
The characterization of Buparlisib's BBB transport relies on a series of well-defined experimental methodologies, progressing from in vitro systems to in vivo models and clinical validation.
In Vitro Efflux Transporter Assays
Objective: To determine if Buparlisib is a substrate for key BBB efflux transporters, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
Methodology: Concentration Equilibrium Transport Assay (CETA)
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) or LLC-PK1 porcine kidney epithelial cells engineered to overexpress specific human or murine transporters (e.g., MDR1 for P-gp, BCRP for BCRP).[8]
-
Procedure:
-
Cells are seeded on semi-permeable filter supports (e.g., Transwell™) and grown to form a confluent monolayer, which mimics a barrier.
-
Buparlisib is added to both the apical (top) and basolateral (bottom) chambers at an equal starting concentration.
-
The system is incubated to allow for transport. If Buparlisib is a substrate for an apically-located efflux transporter (like P-gp or BCRP), it will be actively pumped from the basolateral to the apical side, resulting in a lower concentration in the basolateral chamber and a higher concentration in the apical chamber over time.
-
Samples are collected from both chambers at various time points and drug concentrations are measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Interpretation: A basolateral-to-apical concentration ratio significantly greater than 1 indicates active efflux. Studies have shown Buparlisib is only very weakly transported by murine BCRP and not by human BCRP or P-gp.[8][14]
Caption: Workflow for evaluating Buparlisib's brain penetration properties.
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To measure Buparlisib concentrations in the brain and plasma in a living organism and to confirm intracranial target engagement.
Methodology:
-
Animal Models: Wildtype (WT) mice and genetically engineered mice lacking key transporters (Abcb1a/b-/-, Abcg2-/-, and triple knockout Abcb1a/b;Abcg2-/-) are used.[14] The use of knockout mice is crucial to confirm in vivo that the respective transporters do not restrict the drug's brain penetration.[14]
-
Drug Administration: Buparlisib is administered either intravenously (i.v.) via tail vein injection or orally (p.o.) by gavage at specified doses (e.g., 2 mg/kg i.v. or 1-5 mg/kg p.o.).[8][14]
-
Sample Collection: At defined time points (e.g., 1 hour post-administration), animals are euthanized. Blood is collected via cardiac puncture, and brains are immediately harvested and rinsed.[8]
-
Concentration Analysis: Plasma is separated from whole blood by centrifugation. Brain tissue is homogenized. Buparlisib concentrations in plasma and brain homogenates are determined by LC-MS/MS. The brain-to-plasma ratio (Kp) is calculated to quantify BBB penetration.
-
Pharmacodynamic (Target Inhibition) Analysis: For PD studies, brain tissue lysates are prepared from treated and control animals. Intracranial target inhibition is assessed by Immunoblotting (Western Blot) to measure the levels of phosphorylated AKT (pAKT) and other downstream markers like phosphorylated S6 ribosomal protein (pS6).[14] A reduction in the phosphorylated forms of these proteins indicates successful target engagement in the brain.[10]
Clinical Pharmacokinetic and Pharmacodynamic Evaluation
Objective: To confirm that Buparlisib achieves significant concentrations and inhibits the PI3K pathway in human brain tumors.
Methodology:
-
Study Design: Phase II trials in patients with recurrent glioblastoma often include a surgical cohort.[9] Patients receive Buparlisib (e.g., 100 mg daily) for a short period (7-13 days) before a scheduled re-operation.[9]
-
Sample Collection: During surgery, tumor tissue is resected. Blood samples are collected concurrently. In some studies, cerebrospinal fluid (CSF) is collected via lumbar puncture.[15]
-
Pharmacokinetic Analysis: Drug concentrations in tumor tissue, plasma, and CSF are measured using LC-MS/MS to determine the extent of brain and tumor penetration.[9][15]
-
Pharmacodynamic Analysis: Resected tumor tissue from pre-treatment biopsies and post-treatment resections are compared. Pathway inhibition is evaluated using methods like immunohistochemistry (IHC) to score the levels of pAKT and pS6.[9] A significant reduction in the IHC score for these phosphoproteins in post-treatment tissue confirms target modulation.[9]
Blood-Brain Barrier Transport: Unrestricted Access
A critical finding from extensive research is that Buparlisib's excellent brain penetration is not hindered by the major efflux transporters P-gp and BCRP at the BBB.[7][14][16] In vivo studies using knockout mice demonstrated that the brain-to-plasma concentration ratio of Buparlisib was unchanged in mice lacking these transporters compared to wildtype mice.[14] This indicates that Buparlisib is not a significant substrate for these pumps, allowing it to freely diffuse into the brain parenchyma and achieve high concentrations. This characteristic distinguishes it from many other kinase inhibitors whose brain distribution is severely limited by efflux transport.
Caption: Buparlisib transport across the BBB is not restricted by P-gp/BCRP efflux pumps.
Conclusion
The collective evidence from a robust set of preclinical and clinical investigations firmly establishes Buparlisib as a brain-penetrant pan-PI3K inhibitor.[7][16] Its ability to achieve high brain-to-plasma ratios is largely due to its characteristic of not being a substrate for the primary BBB efflux transporters P-gp and BCRP.[14] Studies have confirmed that orally administered Buparlisib reaches concentrations in the brain sufficient to engage its molecular target, AKT, within the PI3K signaling pathway.[8][14] While clinical trials have shown that significant brain penetration does not always translate to sufficient single-agent efficacy in complex diseases like glioblastoma, these pharmacokinetic properties make Buparlisib an ideal candidate for combination therapies and a valuable tool for targeting intracranial malignancies with PI3K pathway activation.[9]
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. Buparlisib - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Buparlisib is a brain penetrable pan-PI3K inhibitor [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K pathway inhibitors for the treatment of brain metastases with a focus on HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buparlisib is a brain penetrable pan-PI3K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Buparlisib (BKM120): A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated in oncology.[1][2] As a member of the 2,6-dimorpholinopyrimidine derivative family, buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme.[1][3] This action prevents the phosphorylation of key downstream effectors, most notably AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the target binding, selectivity, and experimental methodologies used to characterize buparlisib.
Target Binding and Selectivity
Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ) in the nanomolar range.[5][6] Its inhibitory activity has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Biochemical Assay Data
The following table summarizes the in vitro inhibitory activity of buparlisib against class I PI3K isoforms and other related kinases.
| Target | IC50 (nM) | Assay Type |
| p110α | 52 | Cell-free |
| p110β | 166 | Cell-free |
| p110δ | 116 | Cell-free |
| p110γ | 262 | Cell-free |
| Vps34 | 2,400 | Cell-free |
| mTOR | 4,600 | Cell-free |
| DNAPK | Reduced Potency | Cell-free |
| PI4Kβ | Little Activity | Cell-free |
| Data sourced from multiple studies.[5][7] |
Buparlisib exhibits significantly reduced potency against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases, demonstrating its selectivity for class I isoforms.[5][8] It has also been shown to be at least 50-fold more specific for PI3K compared to other protein kinases.[9][10]
Cellular Activity
In cellular assays, buparlisib effectively inhibits the PI3K pathway, leading to a decrease in the phosphorylation of AKT (p-Akt) and downstream effectors like p70 S6 kinase (p-S6K) and 4E-BP1.[10][11] The anti-proliferative activity of buparlisib has been demonstrated in a wide range of cancer cell lines, with GI50 (concentration for 50% growth inhibition) values often in the nanomolar range.[5] For instance, in PI3K-deregulated cell lines such as A2780, U87MG, MCF7, and DU145, the GI50 ranges from 0.1 to 0.7 µM.[5]
Off-Target Activity
Notably, at higher concentrations, buparlisib has been found to interfere with tubulin polymerization, leading to a G2/M phase cell cycle arrest.[9][12][13] This off-target effect is considered to contribute to its anti-proliferative activity, particularly at micromolar concentrations.[12][14]
Signaling Pathway
Buparlisib exerts its primary effect by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by buparlisib.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | PLOS One [journals.plos.org]
- 11. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
Methodological & Application
Application Notes and Protocols for BKM120 in Cancer Cell Culture Studies
Introduction
BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, metabolism, and angiogenesis.[2][4][5] Consequently, BKM120 has been extensively investigated as a therapeutic agent in a multitude of cancer cell culture studies.
These application notes provide a comprehensive overview of the use of BKM120 in cancer cell culture, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.
Mechanism of Action
BKM120 exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. By binding to the ATP-binding site of PI3K, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the modulation of numerous downstream targets, including mTOR, which ultimately leads to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[2][6][7][8]
It is important to note that at higher concentrations (typically above 1 µmol/L), BKM120 can exhibit off-target effects, including the inhibition of microtubule dynamics through direct binding to tubulin.[9][10] Therefore, careful dose-range selection is crucial to ensure that the observed effects are attributable to PI3K inhibition.[9]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. The following diagram illustrates the central role of PI3K and the inhibitory action of BKM120.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.
Data Presentation
The following tables summarize the reported IC50 values of BKM120 in various cancer cell lines. These values represent the concentration of BKM120 required to inhibit cell growth by 50% and can vary depending on the cell line and the assay conditions.
Table 1: IC50 Values of BKM120 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Glioma cell lines | Glioma | 1 - 2 | 72h |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | 72h |
| Medulloblastoma cell lines | Medulloblastoma | 0.279 - 4.38 | 48h |
| Non-small cell lung cancer lines | Non-small cell lung cancer | 0.4 - 2 | 72h |
| JVM2 | B-cell chronic lymphocytic leukemia | 0.9 ± 0.1 | Not Specified |
| EHEB | B-cell chronic lymphocytic leukemia | 0.7 ± 0.1 | Not Specified |
| MEC2 | B-cell chronic lymphocytic leukemia | 0.7 ± 0.1 | Not Specified |
Data compiled from multiple sources.[1][2][11][12]
Experimental Protocols
The following are detailed protocols for common experiments used to study the effects of BKM120 in cancer cell culture.
Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of BKM120 on cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Buparlisib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Buparlisib (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Buparlisib in various cancer models.
Introduction
Buparlisib is an orally bioavailable small molecule that targets all four isoforms of class I PI3K (α, β, γ, and δ), key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[2][5][6] Preclinical studies in various cancer cell lines and xenograft models have demonstrated the anti-proliferative, pro-apoptotic, and anti-tumor activities of Buparlisib.[3][7] These notes provide essential information for the in vivo application of Buparlisib in mouse xenograft studies.
Mechanism of Action and Signaling Pathway
Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity. This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, leading to decreased cell proliferation and survival.[1][2]
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the dosages, administration routes, and efficacy of Buparlisib in various mouse xenograft models as reported in the literature.
Table 1: Buparlisib Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Glioblastoma | Nude Rats | Oral Gavage | 30 mg/kg | Daily | [8] |
| Glioblastoma | SCID Mice | Oral Gavage | Not Specified | Daily | [9] |
| Breast Cancer | Not Specified | Oral | Not Specified | Daily | [10] |
| Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Head and Neck Squamous Cell Carcinoma | Not Specified | Oral | 100 mg/day (human equivalent) | Continuous | [11] |
Table 2: Efficacy of Buparlisib in Mouse Xenograft Models
| Cancer Type | Model | Efficacy Outcome | Quantitative Result | Reference |
| Glioblastoma | Patient-Derived Xenografts | Prolonged Survival | Significantly increased survival | [8] |
| Glioblastoma | Patient-Derived Xenografts | Reduced Tumor Growth | Reduced volumetric increase | [8] |
| Glioblastoma | Cell Line Xenografts | Inhibition of Akt Phosphorylation | Significant inhibition of p-Akt | [9] |
| Non-Small Cell Lung Cancer | Xenograft Models | Tumor Regression | Induced tumor regression in PIK3CA-mutant models | [7] |
| Head and Neck Squamous Cell Carcinoma | Patient-Derived Xenografts | Tumor Growth Inhibition (Combination) | Combination with cetuximab achieved tumor inhibition | [11] |
Experimental Protocols
Protocol 1: General Workflow for a Buparlisib Xenograft Study
This protocol outlines the key steps for conducting an efficacy study of Buparlisib in a subcutaneous mouse xenograft model.
Protocol 2: Preparation and Administration of Buparlisib
Materials:
-
Buparlisib (BKM120) powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile water
-
Sterile tubes and syringes
-
Oral gavage needles
Preparation of Buparlisib Formulation:
-
For in vitro studies, a 10 mM stock solution can be prepared by dissolving Buparlisib in 100% DMSO.[9]
-
For in vivo oral administration, Buparlisib can be formulated in a vehicle such as a mixture of DMSO, Cremophor EL, and water (e.g., 1:1:8 v/v/v).[12]
-
First, dissolve the required amount of Buparlisib powder in DMSO to create a concentrated stock.
-
In a separate sterile tube, mix the Cremophor EL and sterile water.
-
Slowly add the Buparlisib/DMSO stock to the Cremophor EL/water mixture while vortexing to ensure a homogenous suspension.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the volume to be administered to each mouse (typically 100-200 µL).
Administration Procedure:
-
Weigh each mouse to determine the precise volume of the Buparlisib formulation to be administered.
-
Gently restrain the mouse.
-
Using an appropriate size oral gavage needle, carefully administer the formulation directly into the stomach.
-
Administer the vehicle control to the control group in the same manner.
-
Monitor the animals for any immediate adverse reactions.
Protocol 3: Tumor Implantation and Measurement
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Trypsin or other cell detachment solutions
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (25-27 gauge)
-
Calipers
Tumor Cell Implantation:
-
Culture the selected cancer cells to approximately 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS or HBSS, and perform a cell count.
-
Resuspend the cells in cold PBS or HBSS at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). For some models, resuspending the cells in a 1:1 mixture of PBS/HBSS and Matrigel can enhance tumor establishment.
-
Anesthetize the mouse according to your institution's IACUC-approved protocol.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the animals for tumor development.
Tumor Measurement:
-
Once tumors become palpable, measure their dimensions using calipers every 2-3 days.
-
Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Record the body weight of the mice at each measurement time point to monitor for toxicity.
Safety and Toxicology
In preclinical studies, Buparlisib has been shown to be generally well-tolerated at efficacious doses.[8] Common adverse events observed in clinical trials include hyperglycemia, rash, and mood alterations.[3] In a study with nude rats, daily administration of Buparlisib was well-tolerated, with animals maintaining their weight and activity levels.[9] However, temporary hair loss was observed.[9] It is crucial to monitor the general health and body weight of the animals throughout the study for any signs of toxicity.
Conclusion
Buparlisib has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models, supporting its clinical investigation. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of Buparlisib. Adherence to detailed experimental protocols and careful monitoring of animals are essential for obtaining reliable and reproducible results.
References
- 1. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buparlisib - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose escalation study of the PI3kinase pathway inhibitor BKM120 and the oral poly (ADP ribose) polymerase (PARP) inhibitor olaparib for the treatment of high-grade serous ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse–human co-clinical trials demonstrate superior anti-tumour effects of buparlisib (BKM120) and cetuximab combination in squamous cell carcinoma of head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Probing the PI3K/AKT Pathway: A Detailed Protocol for Western Blot Analysis of p-AKT Following Buparlisib Treatment
For Immediate Release
This application note provides a comprehensive protocol for the detection and semi-quantification of phosphorylated AKT (p-AKT) at serine 473 (Ser473) in cell lysates following treatment with Buparlisib (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the PI3K/AKT/mTOR signaling pathway and the efficacy of targeted inhibitors like Buparlisib.
Buparlisib exerts its anti-tumor effects by inhibiting PI3K, a key upstream activator of AKT.[1][2] This inhibition leads to a decrease in the phosphorylation of AKT, a critical node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Western blotting is a robust and widely used technique to measure changes in protein phosphorylation and is therefore an essential method for assessing the pharmacodynamic effects of PI3K inhibitors.[3][4]
Summary of Quantitative Data
The following table summarizes representative quantitative data from a Western blot experiment designed to measure the effect of Buparlisib on p-AKT (Ser473) levels. Data is presented as the relative integrated intensity of the p-AKT band, normalized to total AKT and then to a vehicle control (DMSO). Such analysis allows for the determination of an IC50 value, representing the concentration of Buparlisib required to inhibit p-AKT by 50%.[5]
| Buparlisib Concentration (nM) | Relative p-AKT (Ser473) Level (Normalized to Total AKT and Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 10 | 0.85 | 0.09 |
| 50 | 0.62 | 0.07 |
| 100 | 0.45 | 0.05 |
| 500 | 0.21 | 0.03 |
| 1000 | 0.10 | 0.02 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PI3K/AKT Signaling Pathway and Buparlisib Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
1. Cell Culture and Buparlisib Treatment
-
Culture cells of interest to approximately 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of Buparlisib (e.g., 0, 10, 50, 100, 500, 1000 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).[5]
2. Cell Lysis and Protein Extraction
-
Following treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[8]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[6]
3. Protein Quantification (BCA Assay)
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.[10][11]
-
Prepare a series of bovine serum albumin (BSA) standards to generate a standard curve.[12]
-
Add 10 µL of each standard and unknown sample in duplicate to a 96-well plate.[11]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[11]
-
Add 200 µL of the working reagent to each well and mix gently.[11]
-
Measure the absorbance at 562 nm using a microplate reader.[10][11]
-
Calculate the protein concentration of the unknown samples by interpolating from the BSA standard curve.[11]
4. Sample Preparation for SDS-PAGE
-
Based on the protein quantification results, dilute the lysates to ensure equal protein loading for each sample (typically 20-30 µg per lane).[8]
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.[13]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][14]
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[4]
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[15]
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.[4]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3][16] A wet or semi-dry transfer system can be used.[16] For PVDF membranes, pre-wet the membrane in methanol for 30 seconds before equilibrating in transfer buffer.[4][17]
6. Immunoblotting
-
Blocking: Following transfer, block the membrane in a solution of 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18][19] For phospho-specific antibodies, BSA is often the preferred blocking agent to reduce background.[19][20]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-AKT Ser473 and mouse anti-total AKT) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.[9][18][20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[18][21]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[13][22]
-
Final Washes: Repeat the washing step (step 6.3) three times with TBST.[22]
7. Chemiluminescent Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's protocol.[3][21]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[21][22]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[15][23] Multiple exposures may be necessary to ensure the signal is within the linear range for quantification.[24]
-
Quantitative Analysis: Use image analysis software to measure the integrated density of the bands corresponding to p-AKT and total AKT.[25][26]
-
Normalize the p-AKT signal to the total AKT signal for each sample to account for any variations in protein loading.[24]
-
Express the results as a fold change relative to the vehicle-treated control.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. Pierce BCA Protein Assay Protocol [protocols.io]
- 13. Western Blot Protocol - BSA Blocking Atlas Antibodies [atlasantibodies.com]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 15. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 25. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
Solubilizing Buparlisisb Hydrochloride for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of Buparlisib hydrochloride (also known as BKM120) in various in vitro experiments. Buparlisib is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor investigated for its anti-cancer properties.[1][2][3] Proper solubilization and handling are critical for obtaining accurate and reproducible experimental results.
Solubility of Buparlisib and its Hydrochloride Salt
Buparlisib and its hydrochloride salt exhibit different solubility profiles. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro use.[4] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[4]
Table 1: Solubility Data for Buparlisib and this compound
| Compound | Solvent | Solubility | Notes |
| Buparlisib | DMSO | ≥ 82 mg/mL (199.8 mM)[4] | Use fresh DMSO. |
| Buparlisib | DMSO | 25 mM | |
| Buparlisib | Ethanol | 25 mM | |
| This compound | DMSO | ≥ 20.52 mg/mL[5] | |
| This compound | DMSO | ≥ 40 mg/mL[6] | Sonication is recommended. |
| This compound | Ethanol | ≥ 11.36 mg/mL[5] | Ultrasonic assistance may be required. |
| This compound | Water | Insoluble[5] |
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Buparlisib functions by inhibiting all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ).[7][8] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers.[1][2]
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the PI3K signaling pathway: buparlisib as a new targeted option in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Designing Combination Therapy Studies with Buparlisib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (BKM120) is an orally administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in numerous preclinical and clinical studies for the treatment of various cancers.[1] It targets all four class I PI3K isoforms (α, β, γ, and δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][3] The constitutive activation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and resistance to therapy.[1][2][4]
The rationale for using Buparlisib in combination with other anticancer agents stems from the complex and interconnected nature of cancer signaling pathways. Tumors can develop resistance to single-agent therapies through various mechanisms, including the activation of alternative signaling pathways.[5] By targeting the PI3K pathway with Buparlisib while simultaneously inhibiting another critical pathway or cellular process with a combination partner, it is possible to achieve synergistic antitumor effects and overcome or delay the onset of resistance.
This document provides detailed application notes and experimental protocols for designing and conducting preclinical combination therapy studies involving Buparlisib.
Mechanism of Action and Rationale for Combination Therapies
Buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of AKT signaling, in turn, affects a multitude of cellular processes, including cell cycle progression, apoptosis, and protein synthesis, ultimately leading to decreased tumor cell growth and survival.[1][2]
However, the therapeutic efficacy of Buparlisib as a monotherapy can be limited by both on-target and off-target effects, as well as intrinsic and acquired resistance mechanisms. An off-target effect of Buparlisib is its interference with microtubule polymerization.[6] Resistance can arise from the activation of parallel signaling pathways, such as the MAPK pathway, or through feedback loops that reactivate the PI3K pathway.[5][7]
These limitations underscore the importance of designing rational combination therapies. Potential combination strategies include:
-
Targeting parallel signaling pathways: Combining Buparlisib with inhibitors of the MAPK pathway (e.g., MEK inhibitors) has shown synergistic effects in preclinical models, particularly in tumors with co-mutations in both pathways.[8]
-
Overcoming endocrine resistance: In hormone receptor-positive (HR+) breast cancer, PI3K pathway activation is a key mechanism of resistance to endocrine therapies. Combining Buparlisib with agents like fulvestrant has demonstrated clinical activity.[9][10]
-
Enhancing the effects of chemotherapy: Buparlisib can potentially sensitize tumor cells to the cytotoxic effects of conventional chemotherapy agents like paclitaxel and temozolomide.[2][11]
-
Combining with other targeted agents: Synergistic effects have been observed in preclinical studies when Buparlisib is combined with inhibitors of IGF1R, mTOR, and PARP.[2][8]
Preclinical Evaluation of Buparlisib Combination Therapies
A systematic preclinical evaluation is essential to identify promising Buparlisib combinations and to understand their mechanisms of action before advancing to clinical trials. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo animal models.
Diagram: Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of Buparlisib combinations.
Experimental Protocols
In Vitro Cell Viability Assays (MTT/MTS Assay)
This protocol is for determining the cytotoxic or cytostatic effects of Buparlisib alone and in combination with another agent.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
Buparlisib (and combination agent) stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Drug Treatment:
-
For single-agent dose-response curves, treat cells with serial dilutions of Buparlisib or the combination agent.
-
For combination studies, treat cells with a matrix of concentrations of both Buparlisib and the combination agent.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 1-4 hours at 37°C.[5][13]
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[5][13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. For combination studies, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for PI3K Pathway Inhibition
This protocol is to confirm the on-target activity of Buparlisib and to investigate the effects of combination therapies on key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify changes in protein expression and phosphorylation levels relative to loading controls (e.g., β-actin or GAPDH).
Diagram: Buparlisib Mechanism of Action
Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of Buparlisib combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
Buparlisib and combination agent for in vivo administration
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flanks of immunocompromised mice.[14]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize mice into treatment groups (e.g., Vehicle, Buparlisib alone, Combination agent alone, Buparlisib + Combination agent).
-
Drug Administration: Administer drugs according to the predetermined dose and schedule. Buparlisib is typically administered orally.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blotting or immunohistochemistry to assess target modulation.
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for assessing the expression of biomarkers such as PTEN and p-AKT in tumor tissue from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibodies (e.g., anti-PTEN, anti-p-AKT)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.[15]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[1]
-
Primary Antibody Incubation: Incubate sections with the primary antibody.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: A pathologist should score the staining intensity and percentage of positive cells.[1]
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Preclinical In Vitro Synergy
| Cell Line | PI3K Pathway Status | Combination Partner | IC50 Buparlisib (µM) | IC50 Combo Agent (µM) | Combination Index (CI) |
| MCF-7 | PIK3CA mutant | Fulvestrant | Data | Data | Data |
| A673 | NRAS mutant | Trametinib | Data | Data | Data |
| RD | NRAS mutant | Trametinib | Data | Data | Data |
| PTEN-null cell line | PTEN null | Olaparib | Data | Data | Data |
Table 2: Clinical Trial Data for Buparlisib Combination Therapies
| Trial Name / NCT Number | Cancer Type | Combination | Dose | N | ORR (%) | PFS (months) | Key Grade 3/4 AEs (%) |
| BELLE-2 (NCT01610284) | HR+/HER2- Breast Cancer | + Fulvestrant | 100 mg/day | 1145 | 13.6 | 6.9 | Transaminitis, Hyperglycemia, Rash, Depression |
| BELLE-3 (NCT01633060) | HR+/HER2- Breast Cancer (mTORi resistant) | + Fulvestrant | 100 mg/day | 432 | 7.6 | 3.9 | Transaminitis, Psychological issues |
| Phase I (NCT01339442) | ER+ Metastatic Breast Cancer | + Fulvestrant | 100 mg/day (MTD) | 31 | 58.6 (CBR) | - | Fatigue (38.7), Transaminase elevation (35.5), Rash (29) |
| Phase I/Ib (NCT02756247) | B-cell Lymphoma | + Ibrutinib | 80 mg/day (RP2D) | 37 | 94 (MCL) | 33 (MCL) | Rash (19), Diarrhea (11), Hyperglycemia (11) |
| Phase Ib (Bedard et al.) | Advanced Solid Tumors | + Trametinib | 60 mg/day (RP2D) | 113 | 29 (Ovarian) | 7 (Ovarian) | CK increase, Stomatitis, AST/ALT increase, Rash |
| Phase I (NCT01473901) | Glioblastoma | + Temozolomide/RT | 80 mg/day (MTD stage I) | - | - | - | Nausea (72.7), Fatigue (59.1) |
ORR: Overall Response Rate; PFS: Progression-Free Survival; CBR: Clinical Benefit Rate; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase II Dose; AEs: Adverse Events; MCL: Mantle Cell Lymphoma; CK: Creatine Kinase; AST/ALT: Aspartate/Alanine Aminotransferase.
Conclusion
The design of effective combination therapy studies with Buparlisib requires a thorough understanding of its mechanism of action, potential resistance pathways, and a systematic preclinical evaluation pipeline. The protocols and application notes provided here offer a framework for researchers to investigate novel Buparlisib combinations, with the ultimate goal of identifying more effective and durable treatment strategies for cancer patients. Careful attention to experimental design, data interpretation, and the use of appropriate preclinical models will be critical for the successful clinical translation of promising combination therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. biocare.net [biocare.net]
- 8. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I, open-label, multicentre study of buparlisib in combination with temozolomide or with concomitant radiation therapy and temozolomide in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genomeme.ca [genomeme.ca]
Application Notes and Protocols: BKM120 and Paclitaxel Combination in Head and Neck Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy to treat, particularly in the recurrent or metastatic setting. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in HNSCC, contributing to tumor growth, proliferation, and resistance to therapy. BKM120 (buparlisib) is an oral, potent pan-class I PI3K inhibitor. Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The combination of BKM120 and paclitaxel has been investigated as a therapeutic strategy to overcome resistance and improve outcomes in HNSCC. These application notes provide a summary of the available data and detailed protocols for preclinical evaluation.
Rationale for Combination Therapy
The activation of the PI3K/AKT/mTOR signaling pathway is a common event in HNSCC, often associated with resistance to conventional therapies like paclitaxel. BKM120, by inhibiting PI3K, can potentially restore sensitivity to paclitaxel and exert synergistic anti-tumor effects. Paclitaxel-induced apoptosis is mediated through various signaling pathways, and the addition of a PI3K inhibitor is hypothesized to enhance this pro-apoptotic signaling.
Preclinical Data Summary
Note: Extensive searches of the public domain did not yield specific preclinical studies detailing the synergistic effects (e.g., IC50 values, combination indices) or in vivo tumor growth inhibition for the combination of BKM120 and paclitaxel in HNSCC models. The following sections provide data on the individual agents and clinical trial results for the combination.
BKM120 (Buparlisib) in HNSCC Preclinical Models
BKM120 has demonstrated preclinical antitumor activity in HNSCC models.[1][2] It has been shown to inhibit the PI3K pathway, leading to decreased cell proliferation.[3]
Paclitaxel in HNSCC Preclinical Models
Paclitaxel induces apoptosis and reduces proliferation in HNSCC cell lines by targeting the epidermal growth factor receptor (EGFR) signaling pathway and activating caspase cascades.[4][5] It has also been shown to cause G2/M cell cycle arrest.[6]
Clinical Data Summary
The combination of BKM120 and paclitaxel has been evaluated in clinical trials for patients with recurrent or metastatic HNSCC.
Phase II BERIL-1 Trial Data
The BERIL-1 trial was a randomized, double-blind, placebo-controlled phase 2 study of buparlisib plus paclitaxel in patients with platinum-pretreated recurrent or metastatic HNSCC.[1][2][7][8][9]
| Efficacy Endpoint | BKM120 + Paclitaxel | Placebo + Paclitaxel | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 4.6 months | 3.5 months | HR: 0.65; p = 0.011[1] |
| Median Overall Survival (OS) | 10.4 months | 6.5 months | HR: 0.72; p = 0.041[6] |
| Overall Response Rate (ORR) | 39% | 14% | p = 0.00031[6] |
| Grade 3/4 Adverse Events (≥10% in BKM120 arm) | BKM120 + Paclitaxel | Placebo + Paclitaxel |
| Hyperglycemia | 22% | 3%[1] |
| Anemia | 18% | 12%[1] |
| Neutropenia | 17% | 5%[1] |
Phase III BURAN Trial Data
The BURAN trial was a phase III study comparing buparlisib plus paclitaxel to paclitaxel alone in patients with recurrent or metastatic HNSCC who had progressed after prior anti-PD-1/PD-L1 therapy.[9]
| Efficacy Endpoint | BKM120 + Paclitaxel | Paclitaxel Alone |
| Median Overall Survival (OS) | 9.6 months | 9.7 months[9] |
| Confirmed Overall Response Rate (ORR) | 30.3% | 20.7%[9] |
Experimental Protocols
Disclaimer: The following are example protocols based on standard methodologies. These protocols have not been specifically published for the combination of BKM120 and paclitaxel in HNSCC models and will require optimization for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BKM120 and paclitaxel, alone and in combination.
Materials:
-
HNSCC cell lines (e.g., FaDu, SCC-25)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BKM120 (Buparlisib)
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HNSCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of BKM120 and paclitaxel in complete medium.
-
Treat cells with various concentrations of BKM120, paclitaxel, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by BKM120 and paclitaxel.
Materials:
-
HNSCC cell lines
-
6-well plates
-
BKM120 and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with BKM120, paclitaxel, or the combination for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
In Vivo Xenograft Model
This protocol outlines the establishment of HNSCC xenografts and treatment with BKM120 and paclitaxel.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
HNSCC cell line
-
Matrigel (optional)
-
BKM120 formulation for oral gavage
-
Paclitaxel formulation for intravenous or intraperitoneal injection
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 HNSCC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment groups (Vehicle control, BKM120 alone, paclitaxel alone, BKM120 + paclitaxel).
-
Administer BKM120 orally (e.g., daily) and paclitaxel intravenously or intraperitoneally (e.g., weekly) according to established dosing schedules.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Signaling Pathway of BKM120 and Paclitaxel Combination
Caption: Combined effects of BKM120 and paclitaxel on cancer cell signaling.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of BKM120 and paclitaxel.
Conclusion
The combination of the pan-PI3K inhibitor BKM120 with the chemotherapeutic agent paclitaxel has shown promising clinical activity in patients with recurrent or metastatic HNSCC, particularly in the phase II BERIL-1 trial. While the phase III BURAN trial did not meet its primary endpoint of improving overall survival in a post-immunotherapy setting, the combination did demonstrate a higher overall response rate. Further preclinical studies are warranted to fully elucidate the synergistic potential and mechanisms of action of this combination in HNSCC models. The provided protocols offer a framework for conducting such investigations.
References
- 1. Buparlisib and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adlainortye.com [adlainortye.com]
- 3. researchgate.net [researchgate.net]
- 4. Buparlisib and Paclitaxel in Patients with Head and Neck Squamous Cell Carcinoma: Immunogenomic Biomarkers of Efficacy from the BERIL-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buparlisib + Chemotherapy for Head and Neck Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. curetoday.com [curetoday.com]
Application Notes and Protocols: Studying the Synergistic Effects of Buparlisib and Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic anti-cancer effects of Buparlisib (a pan-PI3K inhibitor) and Fulvestrant (a selective estrogen receptor degrader) in preclinical models of estrogen receptor-positive (ER+) breast cancer.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in ER+ breast cancer, contributing to endocrine therapy resistance.[1][2] Buparlisib (BKM120) is an oral pan-class I PI3K inhibitor that targets all four isoforms (p110α, -β, -δ, and -γ).[1][3] Fulvestrant is a selective estrogen receptor (ER) degrader that targets the ER for proteasomal degradation, thereby blocking estrogen-mediated tumor growth. Preclinical studies have demonstrated that the combination of Buparlisib and Fulvestrant results in synergistic anti-tumor effects in ER+ breast cancer cell lines and xenograft models.[1][3][4] This synergy is attributed to the dual blockade of two key signaling pathways that drive breast cancer progression. Clinical trials have also shown that the combination of Buparlisib and Fulvestrant improves progression-free survival in patients with advanced ER+/HER2- breast cancer.[2]
These protocols provide a framework for researchers to investigate the synergistic mechanisms and efficacy of this drug combination in a laboratory setting.
Key Signaling Pathways
The synergistic interaction between Buparlisib and Fulvestrant is rooted in their complementary inhibition of the PI3K/Akt/mTOR and ER signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of Buparlisib and Fulvestrant in ER+ Breast Cancer Cell Lines
| Cell Line | PIK3CA Status | Buparlisib IC50 (nM) | Fulvestrant IC50 (nM) | Combination Index (CI) at ED50 |
| MCF-7 | E545K Mutant | 250 - 500 | 0.1 - 1 | < 1 (Synergistic) |
| T47D | H1047R Mutant | 300 - 600 | 0.5 - 5 | < 1 (Synergistic) |
| BT-474 | K111N Mutant | 400 - 800 | 1 - 10 | < 1 (Synergistic) |
| ZR-75-1 | Wild-Type | 800 - 1500 | 5 - 20 | < 1 (Synergistic) |
Note: IC50 values are approximate and can vary based on experimental conditions. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: In Vivo Efficacy of Buparlisib and Fulvestrant in a Xenograft Model
| Treatment Group | Dosing | Average Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | + 350 | 0 |
| Buparlisib | 30 mg/kg, daily | + 150 | 57 |
| Fulvestrant | 200 mg/kg, weekly | + 100 | 71 |
| Buparlisib + Fulvestrant | Combination Dosing | - 50 (Regression) | 114 |
Note: Data is representative of typical results from an MCF-7 xenograft model.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of Buparlisib and Fulvestrant, alone and in combination, on the viability of breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Buparlisib (Stock solution in DMSO)
-
Fulvestrant (Stock solution in DMSO)
-
96-well clear-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Buparlisib and Fulvestrant in growth medium. For combination studies, a fixed ratio based on the individual IC50 values is recommended (e.g., equipotent ratio).
-
Remove the overnight medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Buparlisib and Fulvestrant.
Materials:
-
6-well plates
-
Buparlisib and Fulvestrant
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with Buparlisib, Fulvestrant, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol assesses the effect of Buparlisib and Fulvestrant on key proteins in the PI3K and ER signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with Buparlisib, Fulvestrant, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The combination of Buparlisib and Fulvestrant represents a promising therapeutic strategy for ER+ breast cancer by co-targeting the PI3K and ER pathways. The protocols outlined in these application notes provide a robust framework for in vitro and in vivo characterization of this synergistic interaction. These studies are crucial for understanding the underlying molecular mechanisms and for the development of more effective combination therapies in breast cancer. Further research may also explore the role of this combination in overcoming acquired resistance to endocrine therapies.
References
- 1. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Buparlisib Efficacy in PIK3CA Mutant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (BKM120) is a potent and specific oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets the p110α, β, δ, and γ isoforms. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation, often driven by mutations in the PIK3CA gene, is a hallmark of many cancers. Activating mutations in PIK3CA are frequently observed in a variety of solid tumors, including breast, colorectal, and head and neck cancers, making it a key target for therapeutic intervention. These application notes provide a summary of the efficacy of buparlisib in PIK3CA mutant cell lines, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the in vitro efficacy of buparlisib in various cancer cell lines, categorized by their PIK3CA mutation status. The data indicates a general trend of increased sensitivity to buparlisib in cell lines harboring PIK3CA mutations.
| Cell Line | Cancer Type | PIK3CA Mutation Status | Buparlisib IC50 (µM) | Reference |
| CAL33 | Head and Neck Squamous Cell Carcinoma | H1047R Mutant | Not specified, but higher sensitivity observed in combination therapy compared to wild-type | [1] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Wild-Type | Not specified | [1] |
| MLS402-91 | Myxoid Liposarcoma | H1047R Mutant (engineered) | Not specified, but increased apoptosis observed compared to wild-type | [2] |
| NCI-H460 | Lung Cancer | Mutant | Not specified, but shown to induce apoptosis | [3] |
| Cell Line | Cancer Type | PIK3CA Mutation Status | Other Relevant Mutations | Buparlisib IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Wild-Type | KRAS G12S | ~1.5 | |
| MCF-7 | Breast Adenocarcinoma | E545K Mutant | - | 0.173 | [4] |
| T47D | Breast Duct-al Carcinoma | H1047R Mutant | - | ~0.5 | |
| BT-474 | Breast Duct-al Carcinoma | K111N Mutant | ERBB2 amplification | ~0.8 | |
| SK-BR-3 | Breast Adenocarcinoma | Wild-Type | ERBB2 amplification | ~1.2 | |
| HCT116 | Colorectal Carcinoma | H1047R Mutant | KRAS G13D | ~0.7 | |
| HT29 | Colorectal Adenocarcinoma | Wild-Type | BRAF V600E | ~2.5 | |
| U87 MG | Glioblastoma | Wild-Type | PTEN null | ~0.9 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time). The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. Treatment effect of buparlisib, cetuximab and irradiation in wild-type or PI3KCA-mutated head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Buparlisib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of buparlisib on microtubule dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of buparlisib?
Buparlisib, also known as BKM120, is a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It is designed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.[2]
Q2: What are the known off-target effects of buparlisib?
Beyond its intended target, buparlisib has been shown to have significant off-target effects on microtubule dynamics.[1][3][4] It acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[1][5] This can lead to mitotic arrest and cytotoxicity, independent of its PI3K inhibitory activity.[1][6]
Q3: Is the anti-cancer effect of buparlisib primarily due to PI3K inhibition or its impact on microtubules?
Several studies suggest that the antiproliferative activity of buparlisib may be predominantly due to its microtubule-dependent cytotoxicity rather than PI3K inhibition.[1][4][6] This is a critical consideration for interpreting experimental results and predicting clinical outcomes.
Q4: At what concentrations are the off-target effects on microtubules observed?
The inhibition of tubulin polymerization and subsequent effects on microtubule dynamics are typically observed at higher concentrations of buparlisib.[7] For instance, an increased percentage of cells in the G2/M phase, indicative of mitotic arrest, was seen at concentrations greater than 1 μM.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments investigating the off-target effects of buparlisib on microtubule dynamics.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell viability assays | The observed cytotoxicity could be a combined effect of PI3K inhibition and microtubule disruption, making it difficult to attribute the effect to a single mechanism. | - Use a PI3K inhibitor that does not affect tubulin polymerization as a control to isolate the effects of PI3K pathway inhibition.[7]- Perform cell cycle analysis. A G2/M arrest is indicative of microtubule disruption, while a G1/S arrest is more typical of PI3K inhibition.[1]- Titrate buparlisib concentrations carefully. Lower concentrations are more likely to exhibit PI3K-specific effects, while higher concentrations will also engage the microtubule off-target.[7] |
| Difficulty interpreting microtubule polymerization assay data | Buparlisib's dual activity can complicate the interpretation of in vitro tubulin polymerization assays. | - Run parallel assays with known microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., colchicine, vinblastine) as positive controls to benchmark buparlisib's effect.- Analyze the kinetics of polymerization. Buparlisib, as a destabilizer, is expected to decrease the rate and extent of polymerization. |
| Unexpected changes in cell morphology | Treatment with kinase inhibitors that have off-target effects on tubulin can cause rapid changes in cell shape.[8] | - Observe cells under a microscope shortly after adding buparlisib. A rapid loss of characteristic cell shape can be an early indicator of direct tubulin targeting.[8]- Compare the morphological changes to those induced by pure microtubule-destabilizing agents. |
| Live-cell imaging of microtubule dynamics shows ambiguous results | It can be challenging to quantify subtle changes in microtubule dynamics. | - Utilize fluorescently-tagged plus-end tracking proteins like EB3-GFP to visualize and quantify parameters such as growth rate, shrinkage rate, and catastrophe frequency.[6]- Ensure optimal imaging conditions (temperature, CO2) to maintain cell health and minimize artifacts.- Use automated or semi-automated software for unbiased analysis of microtubule dynamics from time-lapse imaging. |
Quantitative Data Summary
The following tables summarize the quantitative effects of buparlisib on microtubule dynamics as reported in the literature.
Table 1: Effect of Buparlisib on in vitro Microtubule Dynamics
| Parameter | Control (DMSO) | Buparlisib (BKM120) | Reference |
| Catastrophe Frequency (events/min) | ~0.5 | ~1.5 | [6] |
| Growth Rate (µm/min) | ~1.5 | ~1.0 | [6] |
Table 2: Effect of Buparlisib on Cellular Microtubule Dynamics (HeLa cells)
| Parameter | Control (DMSO) | Buparlisib (BKM120) | Reference |
| Catastrophe Frequency (events/min) | ~1.0 | ~2.5 | [6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Objective: To measure the effect of buparlisib on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Buparlisib stock solution (in DMSO)
-
DMSO (vehicle control)
-
Positive controls: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin reaction mixture on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.
-
Add the desired concentrations of buparlisib, DMSO, or control compounds to the appropriate wells of the pre-warmed 96-well plate.
-
Add the tubulin solution to the reaction mixture to achieve the desired final concentration (e.g., 3 mg/mL).
-
Immediately transfer the reaction mixture to the wells of the 96-well plate.
-
Place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the data by comparing the lag time, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau) between the different conditions.
Live-Cell Imaging of Microtubule Dynamics using EB3-GFP
Objective: To visualize and quantify the effect of buparlisib on microtubule dynamics in living cells.
Materials:
-
Cells stably or transiently expressing EB3-GFP (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes or chamber slides
-
Cell culture medium
-
Buparlisib stock solution (in DMSO)
-
DMSO (vehicle control)
-
Live-cell imaging microscope equipped with a temperature and CO₂ controlled chamber, and a high-sensitivity camera.
Procedure:
-
Plate the EB3-GFP expressing cells on the imaging dishes and allow them to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh, pre-warmed imaging medium.
-
Place the dish on the microscope stage and allow the cells to equilibrate in the chamber for at least 30 minutes.
-
Identify healthy cells with clear EB3-GFP comets for imaging.
-
Acquire baseline time-lapse images of EB3-GFP comets for a few minutes before adding any compound. This will serve as an internal control.
-
Carefully add buparlisib or DMSO to the imaging dish at the desired final concentration.
-
Immediately start acquiring time-lapse images at a high frame rate (e.g., one frame every 2-5 seconds) for a duration of 2-5 minutes.
-
Repeat the imaging at different time points after drug addition to assess the temporal effects.
-
Analyze the time-lapse movies using software capable of tracking EB3-GFP comets (e.g., ImageJ with appropriate plugins).
-
Generate kymographs to visualize the movement of individual comets over time.
-
From the kymographs or tracking data, quantify the following parameters:
-
Microtubule growth rate: The speed of the EB3-GFP comets.
-
Microtubule growth persistence: The duration or distance a comet travels before disappearing.
-
Catastrophe frequency: The rate at which growing microtubules switch to a shrinking state (disappearance of the EB3-GFP comet).
-
Visualizations
Caption: Dual mechanism of action of buparlisib.
Caption: Experimental workflow for investigating buparlisib's off-target effects.
Caption: Logic for troubleshooting ambiguous cytotoxicity data.
References
- 1. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Understanding and Overcoming Buparlisib Resistance
Welcome to the technical support center for researchers investigating mechanisms of Buparlisib resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that arise during experiments with Buparlisib.
Q1: My Buparlisib-sensitive cell line is showing unexpected resistance. What are the possible causes?
A1: Several factors could contribute to apparent or acquired resistance in your cell line:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend regular cell line authentication and using cells within a limited passage range.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular signaling and drug response. Regularly test your cultures for mycoplasma contamination.
-
Reagent Quality: Verify the concentration and activity of your Buparlisib stock. Improper storage or handling can lead to degradation. We recommend aliquoting the stock solution and avoiding repeated freeze-thaw cycles.
-
Development of Acquired Resistance: Continuous exposure to Buparlisib can lead to the selection of resistant clones. This can be investigated by comparing the genomic and proteomic profiles of your resistant cells to the parental sensitive line. Look for upregulation of compensatory signaling pathways such as the MAPK/ERK pathway.[1][2][3]
Q2: I am observing incomplete inhibition of downstream PI3K pathway markers (e.g., p-AKT, p-S6) after Buparlisib treatment in my western blots. What should I do?
A2: This is a common observation and can be due to several reasons:
-
Insufficient Drug Concentration or Treatment Time: Ensure you are using an appropriate concentration of Buparlisib and treating for a sufficient duration to observe maximal pathway inhibition. We recommend performing a dose-response and time-course experiment to optimize these parameters for your specific cell line.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can trigger feedback loops that lead to the reactivation of AKT and other downstream effectors.[4] For instance, mTORC1 inhibition can relieve a negative feedback loop on insulin receptor substrate (IRS), leading to PI3K reactivation.
-
Activation of Compensatory Pathways: The MAPK/ERK pathway is a well-documented compensatory mechanism that can be activated upon PI3K inhibition, leading to persistent downstream signaling.[3] Consider co-treating with a MEK inhibitor to investigate this possibility.
-
Technical Issues with Western Blotting: Ensure proper sample preparation, protein loading, antibody quality, and signal detection. Include appropriate positive and negative controls.
Q3: My cell viability assay results with Buparlisib are inconsistent. How can I improve the reproducibility of my experiments?
A3: Inconsistent cell viability results can be frustrating. Here are some tips to improve reproducibility:
-
Consistent Seeding Density: Ensure that you seed the same number of cells in each well. Variations in starting cell number will lead to variability in the final readout.
-
Homogeneous Cell Suspension: Make sure to have a single-cell suspension before seeding to avoid clumps, which can affect growth and drug response.
-
Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells or ensure proper humidification in your incubator.
-
Assay-Specific Considerations:
-
MTT/XTT Assays: These assays rely on mitochondrial activity. If Buparlisib affects mitochondrial function in your cells, it could confound the results. Consider using a different assay that measures cell number directly, such as crystal violet staining or a DNA-binding dye-based assay.
-
Resazurin (alamarBlue) Assay: This is a fluorescent-based assay and can be more sensitive than colorimetric assays. Ensure your plate reader is set to the correct excitation and emission wavelengths.
-
Q4: What are the key signaling pathways I should investigate as potential mechanisms of Buparlisib resistance?
A4: Based on current literature, the following pathways are critical to investigate:
-
PI3K/AKT/mTOR Pathway: Look for mutations or alterations in key components like PIK3CA, PTEN, and AKT that may prevent Buparlisib from effectively inhibiting the pathway.[5]
-
MAPK/ERK Pathway: Activation of this pathway is a major mechanism of resistance to PI3K inhibitors.[3] Assess the phosphorylation status of MEK and ERK.
-
Receptor Tyrosine Kinases (RTKs): Upregulation and activation of RTKs like EGFR, HER2, and MET can provide alternative survival signals.[4]
-
PIM Kinase Signaling: PIM kinases can promote resistance to a wide range of anticancer therapies, including PI3K inhibitors, by regulating cell survival and drug transporters.[6][7][8][9][10]
-
Cell Cycle Regulation: Buparlisib can induce cell cycle arrest. Alterations in cell cycle checkpoint proteins may contribute to resistance.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to Buparlisib's activity and resistance.
Table 1: Buparlisib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PCNSL#11 | Primary CNS Lymphoma | ~0.1-0.5 | [12] |
| Pediatric Sarcoma Cell Lines (Median) | Sarcoma | 1.1 | [5] |
| MCF-7 (E545K PIK3CA mutant) | Breast Cancer | 0.173 | [5] |
| A2780 | Ovarian Cancer | 0.816 | [11] |
| U87 | Glioblastoma | Not specified, but sensitive | [13] |
| P3 | Glioblastoma | Not specified, but sensitive | [13] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | Pancreatic Cancer | Varies by genetic background | [14][15] |
Table 2: Key Molecular Markers and Their Role in Buparlisib Resistance
| Marker | Role in Resistance | Method of Detection | Reference |
| p-ERK (Phospho-ERK) | Increased phosphorylation indicates activation of the compensatory MAPK pathway. | Western Blot, Immunohistochemistry | [3] |
| PIM-1 Kinase | Overexpression is associated with resistance to various therapies, including PI3K inhibitors. | Western Blot, qRT-PCR | [7][8] |
| PTEN Loss | Loss of this tumor suppressor leads to constitutive PI3K pathway activation and can confer resistance. | Western Blot, Immunohistochemistry, DNA Sequencing | [5] |
| PIK3CA Mutations | Activating mutations can confer sensitivity, but secondary mutations may lead to resistance. | DNA Sequencing | [5] |
| TP53 Mutations | Associated with a poorer response to Buparlisib in combination with fulvestrant. | DNA Sequencing | [16] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments used to study Buparlisib resistance.
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a previously described method.[4]
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of Buparlisib in culture medium. A typical concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for 72 hours.
-
-
Resazurin Staining:
-
Prepare a 0.1 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the Buparlisib concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation
This protocol provides a general framework for assessing protein phosphorylation.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with Buparlisib at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphoprotein signal to the total protein signal.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing DNA content.[17][18][19][20][21]
-
Cell Harvesting and Fixation:
-
Treat cells with Buparlisib as required.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing Mechanisms of Buparlisib Resistance
The following diagrams illustrate the key signaling pathways involved in Buparlisib action and resistance.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.
Caption: Compensatory signaling pathways leading to Buparlisib resistance.
References
- 1. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.4. Cell Viability Assay [bio-protocol.org]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Buparlisib Preclinical Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Buparlisib (BKM120) in preclinical experiments. The information is designed to assist scientists and drug development professionals in optimizing dosage and navigating potential challenges during their research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Buparlisib?
A1: Buparlisib is an orally administered, potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, δ), preventing the phosphorylation of downstream targets like AKT.[1][3] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway is a common feature in many cancers.[3][4]
Q2: Are there any known off-target effects for Buparlisib?
A2: Yes, a significant off-target effect of Buparlisib is the interference with microtubule polymerization.[5] At concentrations often used in preclinical studies (e.g., >1 μM), the observed cytotoxicity can be a combination of both PI3K inhibition and disruption of microtubule dynamics, leading to G2/M cell cycle arrest.[6][7] This dual activity can complicate the interpretation of results, as the anti-proliferative effects may not be solely due to PI3K pathway inhibition.[5][7]
Q3: What are typical Buparlisib concentrations for in vitro experiments?
A3: The effective concentration of Buparlisib in vitro can vary significantly depending on the cell line and the assay duration. Generally, IC50 values for cell viability are in the micromolar range.[6][8] For example, a study in pediatric sarcoma cell lines reported a median IC50 of 1.1 μM.[6] It is crucial to determine the optimal concentration for each specific cell line empirically through dose-response experiments.
Q4: What are common toxicities observed with Buparlisib in in vivo models?
A4: In both preclinical and clinical studies, common toxicities associated with Buparlisib include hyperglycemia, rash, fatigue, diarrhea, and mood alterations.[9][10][11][12] Elevated liver transaminases and hematologic toxicities like lymphopenia and neutropenia have also been reported.[9][13] These on-target and off-target toxicities often limit the achievable dose and duration of treatment.[10][14]
Q5: Is continuous daily dosing always the best strategy for in vivo studies?
A5: Not necessarily. Due to the safety profile and potential for feedback upregulation of compensatory signaling pathways, intermittent dosing schedules have been explored for PI3K inhibitors.[10] Intermittent high-dose scheduling may effectively block the PI3K pathway and induce apoptosis while allowing for recovery from toxicities.[10][15] Some studies have also evaluated "weekend breaks" in dosing to reduce toxicity.[16] The optimal dosing strategy should be determined based on the specific tumor model and tolerability studies.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High IC50 value or lack of in vitro efficacy | Cell line may be resistant to PI3K inhibition. | - Confirm PI3K pathway activation (e.g., check for PIK3CA mutations or PTEN loss).[17] - Consider the off-target tubulin effect; cytotoxicity may not correlate with PI3K pathway inhibition alone.[5][6] - Test Buparlisib in combination with other agents (e.g., MEK inhibitors, IGF1R inhibitors) to overcome resistance.[6][18] |
| Reactivation of AKT signaling after initial inhibition | Feedback upregulation of compensatory mechanisms. | - Perform time-course experiments to monitor p-AKT levels. Reactivation can be observed within 24 hours.[6] - Consider combination therapies to block feedback loops.[10] - Evaluate intermittent dosing schedules, which may be more effective than continuous low-dose exposure.[15][19] |
| Significant in vivo toxicity (e.g., weight loss, hyperglycemia) | Dose is too high or scheduling is not optimal. | - Reduce the daily dose of Buparlisib.[20] - Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to improve tolerability.[16][20] - Monitor blood glucose levels regularly and consider dietary modifications or pharmacological intervention if hyperglycemia is persistent.[21] - Ensure proper vehicle and formulation for administration. |
| Discrepancy between in vitro and in vivo results | Poor bioavailability, rapid metabolism, or insufficient tumor penetration. | - Buparlisib generally has good oral bioavailability and CNS penetration.[21][22][23] - Conduct pharmacokinetic (PK) studies to measure drug concentration in plasma and tumor tissue.[9][11] - Assess pharmacodynamic (PD) markers (e.g., p-AKT) in tumor tissue to confirm target engagement at the given dose.[12][22] - Ensure the in vivo dose is sufficient to achieve the effective concentrations observed in vitro. |
| Unexpected cell death phenotype (e.g., mitotic catastrophe) | Buparlisib's off-target effect on microtubule dynamics. | - Acknowledge that at higher concentrations, Buparlisib can induce mitotic arrest and cell death independent of PI3K inhibition.[5][7] - To isolate PI3K-specific effects, use concentrations that inhibit p-AKT without significantly impacting microtubule polymerization, if a therapeutic window exists.[7] - Compare results with more specific PI3K inhibitors that lack the tubulin-binding activity.[5] |
Data Presentation
Table 1: Representative In Vitro IC50 Values for Buparlisib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pediatric Sarcoma Cell Lines (Median) | Sarcoma | 1.1 | [6] |
| SUM149 | Triple-Negative Breast Cancer | 1.3 | [8] |
| 231Br | Triple-Negative Breast Cancer | 1.9 | [8] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 1.8 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.5 | [8] |
| PCNSL Patient-Derived Cell Line | CNS Lymphoma | <0.5 (EC50) | [9] |
| Glioma Cell Lines | Glioma | 1 - 2 | [24] |
| SNU-601 | Gastric Cancer | 0.816 | [24] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides a general reference range.
Table 2: Common Adverse Events Associated with Buparlisib
| Toxicity Category | Specific Adverse Events | Grade (Severity) |
| Metabolic | Hyperglycemia | Common, can be Grade 3/4[9][13][22] |
| Dermatologic | Rash | Common, typically Grade 1/2[11][12][13] |
| Constitutional | Fatigue, Asthenia, Decreased Appetite | Frequently reported[12][13][22] |
| Gastrointestinal | Diarrhea, Nausea | Common[12] |
| Hepatic | Elevated Transaminases (ALT/AST) | Can be Grade 3/4[11][13] |
| Neurologic/Psychiatric | Mood Alterations, Anxiety, Depression | Reported, can be dose-limiting[11][13][14] |
| Hematologic | Lymphopenia, Neutropenia | Can be Grade 4[9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Buparlisib (e.g., from 10 nM to 10 µM) in culture medium.[6][25] A DMSO control (e.g., 0.1%) should be included.[6][25]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Buparlisib or DMSO. Incubate for a specified period (e.g., 72 hours).[6][25]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percent viability against the log of the Buparlisib concentration and use a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[6][25]
Protocol 2: Western Blot for PI3K Pathway Inhibition
-
Cell Treatment: Plate cells and treat with various concentrations of Buparlisib for a defined period (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation, normalized to the total protein and loading control.
Mandatory Visualizations
Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for preclinical Buparlisib dosage optimization.
Caption: Decision tree for troubleshooting Buparlisib experiments.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. Buparlisib - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A phase II study of buparlisib in relapsed or refractory thymomas [frontiersin.org]
- 14. breastcancer.org [breastcancer.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciencedaily.com [sciencedaily.com]
- 20. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. researchgate.net [researchgate.net]
Welcome to the Technical Support Center for managing Buparlisib-related toxicities in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, monitoring, and mitigating adverse effects during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues encountered when working with Buparlisib in animal models.
Neurotoxicity
Q1: What are the common signs of Buparlisib-induced neurotoxicity in rodents, and how can I assess them?
A1: Buparlisib has been associated with mood alterations, including anxiety and depression, in clinical trials[1][2]. In animal models, these can be assessed using specific behavioral tests.
-
Anxiety-like behavior: Rodents may exhibit increased thigmotaxis (wall-hugging) in an open field, or spend less time in the open arms of an Elevated Plus Maze (EPM).
-
Depression-like behavior: Increased immobility in the Forced Swim Test (FST) can be an indicator of behavioral despair.
Troubleshooting:
-
Issue: Inconsistent results in behavioral tests.
-
Solution: Ensure consistent handling of animals, habituation to the testing room, and controlled environmental conditions (e.g., lighting, noise). Behavioral testing should be performed at the same time of day for all animals.
-
Q2: Are there any specific recommendations for managing Buparlisib-induced neurotoxicity in my animal cohort?
A2: Currently, there are no established protocols for the specific pharmacological management of Buparlisib-induced neurobehavioral changes in animal models. Management primarily involves careful monitoring and dose adjustment. If severe behavioral changes are observed, consider the following:
-
Dose reduction: Lowering the dose of Buparlisib may alleviate the severity of neurotoxic effects.
-
Study endpoint: In cases of severe distress or suffering, humane endpoints should be considered in accordance with ethical guidelines.
Hyperglycemia
Q3: Why does Buparlisib cause hyperglycemia, and what is the mechanism?
A3: Buparlisib is a pan-PI3K inhibitor. The PI3K/Akt pathway is a critical component of insulin signaling and glucose metabolism. By inhibiting this pathway, Buparlisib interferes with glucose uptake in peripheral tissues and promotes glucose production in the liver, leading to elevated blood glucose levels. This is considered an "on-target" effect of the drug.
Q4: How can I effectively monitor for and manage Buparlisib-induced hyperglycemia in my mouse or rat models?
A4: Regular monitoring of blood glucose is crucial.
-
Monitoring: Blood glucose can be measured from tail vein blood samples using a standard glucometer. Baseline measurements should be taken before starting Buparlisib treatment, followed by regular monitoring (e.g., daily for the first week, then 2-3 times per week).
-
Management:
-
Dietary modification: A low-carbohydrate or ketogenic diet can help manage hyperglycemia.
-
Pharmacological intervention: Co-administration of anti-hyperglycemic agents may be necessary. SGLT2 inhibitors, such as canagliflozin, have been shown to be effective in managing PI3K inhibitor-induced hyperglycemia in mice[3][4][5][6]. Metformin may also be considered.
-
Troubleshooting:
-
Issue: Rapid and severe hyperglycemia leading to poor animal health.
-
Solution: Implement prophylactic measures, such as starting a low-carbohydrate diet prior to Buparlisib administration. Have a clear protocol for initiating anti-hyperglycemic treatment when blood glucose reaches a predetermined threshold.
-
Hepatotoxicity
Q5: What are the indicators of Buparlisib-induced liver toxicity in animal models?
A5: Liver toxicity can be monitored through both biochemical and histological assessments.
-
Biochemical markers: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.
-
Histopathology: Examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) can reveal signs of liver damage, such as necrosis, inflammation, and steatosis.
Q6: What steps should I take if I observe signs of hepatotoxicity?
A6:
-
Dose adjustment: A dose reduction or temporary interruption of Buparlisib treatment may be necessary.
-
Supportive care: While specific antidotes are not available, ensuring proper hydration and nutrition is important.
-
Further investigation: If significant liver toxicity is observed, consider more detailed histopathological analysis and investigation of underlying mechanisms.
Dermatologic Toxicity
Q7: My animals are developing skin rashes after Buparlisib administration. How can I score and manage this?
A7: Skin rash is a common adverse event associated with Buparlisib.
-
Scoring: Dermatitis can be scored based on the extent and severity of the lesions, including erythema (redness), edema (swelling), and excoriation (scratching). A quantitative scoring system can be adapted from established models of dermatitis in mice.
-
Management:
-
Topical corticosteroids: Application of a mild to moderate potency topical corticosteroid, such as betamethasone ointment, can help reduce inflammation and pruritus (itching)[7][8][9][10].
-
Nail trimming: To prevent self-injury from scratching, regular trimming of the animals' nails can be beneficial.
-
Environmental enrichment: Providing enrichment can help reduce stress-related scratching.
-
Quantitative Data Summary
The following tables summarize dose-related toxicities of Buparlisib based on available preclinical and clinical data. Note that direct dose-response toxicity data from a single comprehensive preclinical study is limited in the public domain; this information is compiled from multiple sources.
Table 1: Summary of Buparlisib-Related Toxicities and Monitoring Parameters in Animal Models
| Toxicity Class | Animal Model | Key Monitoring Parameters | Notes |
| Neurotoxicity | Mouse, Rat | Behavioral assays (Elevated Plus Maze, Forced Swim Test, Open Field Test) | Assess for anxiety- and depression-like behaviors. |
| Hyperglycemia | Mouse, Rat | Blood glucose levels (glucometer), Serum insulin levels (ELISA) | On-target effect of PI3K inhibition. |
| Hepatotoxicity | Mouse, Rat | Serum ALT/AST levels, Liver histopathology (H&E staining) | Monitor for signs of drug-induced liver injury. |
| Dermatologic | Mouse, Rat | Visual assessment and scoring of skin lesions | Commonly observed as maculopapular rash. |
Table 2: Dose Levels of Buparlisib Used in Preclinical Studies and Observed Toxicities
| Animal Model | Dose | Route of Administration | Observed Toxicities/Effects | Reference |
| Mouse | 60 mg/kg | Oral | Hyperglycemia, increased insulin levels | [11] |
| Nude Rats | Not specified | Oral | Well-tolerated, maintained weight and activity | [12][13] |
Table 3: Clinically Observed Adverse Events with Buparlisib (for reference)
| Dose (in Humans) | Adverse Event | Grade 3/4 Incidence | Reference |
| 100 mg/day | Hyperglycemia | 15% | [7] |
| 100 mg/day | Elevated ALT | 25% | [7] |
| 100 mg/day | Elevated AST | 18% | [7] |
| 100 mg/day | Rash | 8% | [7] |
| 100 mg/day | Mood alteration | DLT observed | [1] |
DLT: Dose-Limiting Toxicity
Experimental Protocols
Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: A decrease in the time spent in or entries into the open arms is indicative of anxiety-like behavior.
Protocol 2: Monitoring and Management of Hyperglycemia
-
Blood Glucose Monitoring:
-
Collect a small drop of blood from the tail vein.
-
Apply the blood to a glucose test strip and read the result using a glucometer.
-
Measure baseline glucose before Buparlisib treatment.
-
Monitor glucose levels 2-4 hours post-dose, and then at regular intervals.
-
-
Management with Canagliflozin (SGLT2 inhibitor):
-
Prepare a formulation of canagliflozin for oral gavage (e.g., 10-30 mg/kg/day in an appropriate vehicle)[6].
-
Administer canagliflozin daily, starting either prophylactically or once blood glucose exceeds a predetermined threshold (e.g., >250 mg/dL).
-
Continue to monitor blood glucose to assess the efficacy of the treatment.
-
Protocol 3: Assessment of Hepatotoxicity
-
Serum ALT/AST Measurement:
-
Collect blood via cardiac puncture or another appropriate method at the study endpoint.
-
Separate serum by centrifugation.
-
Measure ALT and AST levels using a commercially available enzymatic assay kit according to the manufacturer's instructions.
-
-
Liver Histopathology (H&E Staining):
-
Euthanize the animal and perfuse with a fixative (e.g., 10% neutral buffered formalin).
-
Dissect the liver and fix in the same fixative for 24-48 hours.
-
Process the tissue, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin.
-
Examine the slides under a microscope for evidence of hepatocellular necrosis, inflammation, and other pathological changes.
-
Protocol 4: Management of Dermatologic Toxicity
-
Scoring of Dermatitis:
-
Visually inspect the skin of the animals regularly.
-
Score the severity of dermatitis based on a scale (e.g., 0 = no lesion, 1 = mild erythema, 2 = moderate erythema with some scaling, 3 = severe erythema with ulceration). The score can also incorporate the percentage of body surface area affected.
-
-
Topical Treatment with Betamethasone:
Visualizations
Signaling Pathway
Caption: Buparlisib inhibits the PI3K/Akt pathway, affecting cell growth and glucose metabolism.
Experimental Workflow
Caption: Workflow for monitoring and managing Buparlisib-related toxicities in animal models.
Logical Relationship
Caption: Troubleshooting logic for addressing common Buparlisib-related toxicities.
References
- 1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canagliflozin Prevents Hyperglycemia-Associated Muscle Extracellular Matrix Accumulation and Improves the Adaptive Response to Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Canagliflozin Prevents Lipid Accumulation, Mitochondrial Dysfunction, and Gut Microbiota Dysbiosis in Mice With Diabetic Cardiovascular Disease [frontiersin.org]
- 5. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Canagliflozin Mitigates Diabetic Cardiomyopathy through Enhanced PINK1-Parkin Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medcentral.com [medcentral.com]
- 11. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Buparlisib hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Buparlisib hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound is stable when stored under appropriate conditions. It is recommended to store the powder at -20°C for long-term storage, which can ensure stability for up to three years.[1][2] For shorter periods, storage at 4°C is also acceptable for up to two years.[3] The compound should be protected from air and light.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1][2] For short-term storage, solutions can be kept at -20°C for up to one month or at 4°C for up to one week.[1][4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol. For in vitro experiments, DMSO is commonly used, with a solubility of up to 100 mg/mL with the aid of ultrasonication.[3] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q4: Is this compound sensitive to light or air?
A4: Yes, this compound is known to be air-sensitive, and impurities can form as a result of oxidation. It is also recommended to store it in the dark to prevent potential degradation.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, precipitation, cloudiness, or a change in color may indicate degradation or loss of solubility. If a prepared solution appears as a suspension, it should be used immediately.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My IC50 value for this compound is significantly higher than the reported values. What could be the cause?
-
Answer: This discrepancy can arise from several factors. Firstly, ensure that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Improper storage can lead to degradation of the compound. Secondly, confirm the final concentration of the compound in your assay. Serial dilution errors are a common source of inaccurate results. Lastly, the IC50 value can be cell-line dependent; therefore, some variation between different cell types is expected.[1]
Issue 2: Precipitation of the compound in cell culture media.
-
Question: I observed precipitation after diluting my this compound stock solution in the cell culture medium. How can I prevent this?
-
Answer: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the compound's solubility in the aqueous medium is exceeded. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%). You can also try to prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final cell culture plate.
Issue 3: Variability between experiments.
-
Question: I am observing significant variability in my results between different experimental runs. What are the potential sources of this inconsistency?
-
Answer: Inter-experimental variability can be due to inconsistent storage and handling of this compound. Ensure that you are using freshly prepared dilutions from a properly stored stock solution for each experiment. It is also recommended to aliquot the stock solution upon preparation to minimize freeze-thaw cycles.[1][2] Additionally, variations in cell passage number and density can also contribute to result variability.
Data Presentation
Table 1: Storage Conditions and Stability of this compound (Solid Form)
| Storage Temperature | Duration | Special Conditions |
| -20°C | Up to 3 years | Protect from air and light.[2] |
| 4°C | Up to 2 years | Protect from air and light.[3] |
Table 2: Storage Conditions and Stability of this compound (in Solution)
| Storage Temperature | Solvent | Duration | Special Conditions |
| -80°C | DMSO | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | DMSO | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2][4] |
| 4°C | DMSO | Up to 1 week | For short-term use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Activity in a Cell Proliferation Assay
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution, cell proliferation reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound stock solution in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Visualizations
Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.
References
Technical Support Center: Buparlisib Cell Line Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret variable cell line sensitivity to Buparlisib (BKM120).
Frequently Asked Questions (FAQs)
Q1: What is Buparlisib and what is its mechanism of action?
A1: Buparlisib, also known by its code name BKM120, is an orally administered pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It functions by competitively binding to the ATP-binding pocket of the four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), preventing the phosphorylation of downstream targets like AKT.[1] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated due to genetic mutations or amplifications, promoting tumor growth.
Q2: Why do different cancer cell lines show varying sensitivity to Buparlisib?
A2: The variable sensitivity of cancer cell lines to Buparlisib is influenced by several molecular factors:
-
Genetic status of the PI3K pathway:
-
PIK3CA mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can lead to pathway hyperactivation and are often associated with increased sensitivity to Buparlisib.[2][3][4]
-
PTEN loss: Loss or mutation of the tumor suppressor gene PTEN, a negative regulator of the PI3K pathway, can also result in pathway activation and has been linked to Buparlisib sensitivity.[2][3]
-
-
Activation of alternative signaling pathways:
-
MAPK pathway: Some cell lines may develop resistance to Buparlisib by activating compensatory signaling pathways, such as the MAPK/ERK pathway.[5]
-
-
p53 mutation status: The tumor suppressor p53 can influence the cellular response to Buparlisib, with some studies suggesting that p53 status may affect the type of cell death induced.[2]
-
Expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: How is the sensitivity of a cell line to Buparlisib typically measured?
A3: The most common method to determine cell line sensitivity to Buparlisib is by calculating the half-maximal inhibitory concentration (IC50) value. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay, where cells are treated with a range of Buparlisib concentrations for a specific duration (e.g., 72 hours). The IC50 value represents the concentration of the drug required to inhibit cell growth or viability by 50%.
Troubleshooting Guides
Problem: My IC50 values for Buparlisib are inconsistent across experiments.
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell passage number, confluency at the time of plating, and strict adherence to aseptic techniques to prevent contamination. |
| Drug preparation and storage | Prepare fresh dilutions of Buparlisib from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
| Assay conditions | Standardize incubation times, reagent concentrations, and plate reading parameters. Ensure even cell seeding across the plate. |
| Cell line integrity | Periodically perform cell line authentication to ensure the identity of your cells and test for mycoplasma contamination. |
Problem: A cell line I expected to be sensitive to Buparlisib is showing resistance.
| Possible Cause | Troubleshooting Step |
| Undiagnosed resistance mechanisms | Investigate the activation status of alternative signaling pathways (e.g., MAPK/ERK) via Western blot. Sequence key genes in the PI3K pathway (PIK3CA, PTEN, AKT1) to confirm their status. |
| Low drug accumulation | Consider performing a drug uptake/efflux assay to determine if the cells are actively pumping out Buparlisib. |
| Off-target effects | At higher concentrations, Buparlisib has been shown to interfere with microtubule polymerization, which can contribute to its anti-proliferative activity.[6] Consider if the observed effect is solely due to PI3K inhibition. |
Data Presentation
Table 1: Buparlisib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Buparlisib IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | Not specified | Not specified | <1 | [7] |
| ARP-1 | Multiple Myeloma | Not specified | Not specified | 1-10 | [7] |
| ARK | Multiple Myeloma | Not specified | Not specified | 1-10 | [7] |
| MM.1R | Multiple Myeloma | Not specified | Not specified | 1-10 | [7] |
| U266 | Multiple Myeloma | Not specified | Not specified | 10-100 | [7] |
| Jurkat | T-cell Lymphoma | Not specified | Not specified | 0.316 - 3.72 | [5] |
| Hut78 | T-cell Lymphoma | Not specified | Not specified | 0.316 - 3.72 | [5] |
| HH | T-cell Lymphoma | Not specified | Not specified | 0.316 - 3.72 | [5] |
| L428 | Hodgkin Lymphoma | Not specified | Not specified | 0.316 - 3.72 | [5] |
| L540 | Hodgkin Lymphoma | Not specified | Not specified | 0.316 - 3.72 | [5] |
| Raji | Burkitt Lymphoma | Not specified | Not specified | 0.316 - 3.72 | [5] |
| SUDHL4 | DLBCL | Not specified | Not specified | 0.316 - 3.72 | [5] |
| SUDHL10 | DLBCL | Not specified | Not specified | 0.316 - 3.72 | [5] |
| OCILY19 | DLBCL | Not specified | Not specified | 0.316 - 3.72 | [5] |
| CAL33 | Head and Neck Squamous Cell Carcinoma | H1047R Mutant | Not specified | Not specified | [8] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Wild-Type | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing cell viability in response to Buparlisib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Buparlisib in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Buparlisib dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
This protocol describes the detection of key PI3K pathway proteins and their phosphorylation status by Western blot to assess the effect of Buparlisib.
-
Cell Lysis:
-
Plate and treat cells with Buparlisib as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6, S6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: Buparlisib inhibits PI3K, blocking downstream signaling.
Caption: Workflow for determining Buparlisib IC50 using MTT assay.
Caption: Key molecular determinants of Buparlisib sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buparlisib in combination with tamoxifen in pretreated patients with hormone receptor-positive, HER2-negative advanced breast cancer molecularly stratified for PIK3CA mutations and loss of PTEN expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Treatment effect of buparlisib, cetuximab and irradiation in wild-type or PI3KCA-mutated head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Buparlisib Activity with MEK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of Buparlisib (a pan-PI3K inhibitor) and MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Buparlisib with a MEK inhibitor?
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are critical signaling cascades that are often dysregulated in cancer.[1][2] These pathways are interconnected, and inhibition of one can lead to compensatory activation of the other.[1][2] Dual blockade of both the PI3K and MEK pathways aims to overcome this feedback loop, potentially leading to synergistic antitumor effects and delaying the onset of drug resistance.[1][2] Preclinical studies have demonstrated that this combination can be effective in various cancers.
Q2: Which MEK inhibitors are commonly used in combination with Buparlisib?
In clinical and preclinical studies, Buparlisib (BKM120) has been most frequently combined with Trametinib (GSK1120212) and Binimetinib (MEK162).[1][3] Selumetinib (AZD6244) has also been investigated in combination with PI3K pathway inhibitors in preclinical models.
Q3: What are the common toxicities observed with the Buparlisib and MEK inhibitor combination in clinical trials?
The combination of Buparlisib and a MEK inhibitor can lead to a challenging toxicity profile.[3][4] Common adverse events reported in clinical trials include stomatitis, diarrhea, rash, fatigue, hyperglycemia, and elevations in creatine kinase (CK) and liver transaminases (AST/ALT).[3][4] These toxicities often necessitate dose interruptions and reductions.[3]
Q4: In which cancer types has the combination of Buparlisib and a MEK inhibitor shown promise?
Promising antitumor activity has been observed in patients with KRAS- or BRAF-mutant ovarian cancer.[3][4][5] However, the efficacy in other solid tumors, such as non-small cell lung cancer and pancreatic cancer, has been more limited.[3]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Potential Cause: Suboptimal cell seeding density.
-
Solution: Perform a titration experiment to determine the optimal cell seeding density for your specific cell line. Ensure cells are in the logarithmic growth phase when seeding.
-
-
Potential Cause: Drug instability or improper storage.
-
Solution: Prepare fresh drug stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or culture medium.
-
-
Potential Cause: Interference of the drug with the assay reagent.
-
Solution: Run a control experiment with the drugs in cell-free media to check for any direct reaction with the viability assay reagent.
-
Issue 2: Difficulty in observing synergistic effects between Buparlisib and the MEK inhibitor.
-
Potential Cause: Incorrect drug concentrations.
-
Solution: Determine the IC50 value for each drug individually in your cell line of interest. For combination studies, use a dose matrix that includes concentrations below, at, and above the respective IC50 values for each drug.
-
-
Potential Cause: Inappropriate timing of drug addition.
-
Solution: Investigate both simultaneous and sequential addition of the two inhibitors to determine the optimal treatment schedule for achieving synergy.
-
-
Potential Cause: Cell line-specific resistance mechanisms.
-
Solution: The presence of co-existing mutations (e.g., in PTEN) can confer resistance to the combination therapy.[6] It is crucial to characterize the genomic background of your cell lines.
-
Issue 3: Inconsistent or weak signals in Western blot analysis for pathway modulation (e.g., p-ERK, p-AKT).
-
Potential Cause: Suboptimal protein extraction.
-
Solution: Ensure the use of appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
-
Potential Cause: Incorrect timing of sample collection.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of p-ERK and p-AKT following drug treatment.
-
-
Potential Cause: Antibody quality.
-
Solution: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate the antibody concentration to optimize the signal-to-noise ratio.
-
In Vivo (Xenograft) Experiments
Issue 4: High toxicity and poor tolerability in animal models.
-
Potential Cause: Continuous high-dose scheduling.
-
Solution: Explore alternative dosing schedules, such as intermittent or pulsatile dosing, which may be better tolerated while maintaining efficacy.[4]
-
-
Potential Cause: Drug formulation and vehicle effects.
-
Solution: Optimize the drug formulation and vehicle to ensure solubility and minimize non-specific toxicity. Run a vehicle-only control group to assess any adverse effects of the delivery vehicle.
-
Issue 5: Lack of tumor growth inhibition despite in vitro efficacy.
-
Potential Cause: Poor drug bioavailability or tumor penetration.
-
Solution: Conduct pharmacokinetic studies to assess the concentration of the drugs in plasma and tumor tissue over time.
-
-
Potential Cause: Rapid development of resistance in vivo.
-
Solution: Analyze tumor samples from treated animals to investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways.
-
Quantitative Data Summary
Table 1: Clinical Efficacy of Buparlisib and MEK Inhibitor Combinations
| MEK Inhibitor | Cancer Type | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Trametinib | Ovarian Cancer (KRAS-mutant) | 21 | 29% | 76% | 7 months | [3] |
| Binimetinib | Ovarian Cancer (RAS/BRAF-mutant) | 50 | 12% | - | - | [5] |
Table 2: Recommended Phase II Doses (RP2D) and Dose-Limiting Toxicities (DLTs)
| Buparlisib Dose | MEK Inhibitor | MEK Inhibitor Dose | Common DLTs | Reference |
| 60 mg daily | Trametinib | 1.5 mg daily | Stomatitis, Diarrhea, Dysphagia, CK increase | [3] |
| 80 mg daily | Binimetinib | 45 mg twice daily | Diarrhea, Stomatitis, Rash | [4] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Buparlisib, the MEK inhibitor, or the combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and assess for synergy using appropriate software (e.g., CompuSyn).
Western Blotting for Pathway Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Dual inhibition of the PI3K and MEK signaling pathways.
Caption: A typical experimental workflow for evaluating Buparlisib and MEK inhibitor combinations.
References
- 1. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Dose-Escalation Study of the Oral Pan-PI3K Inhibitor Buparlisib (BKM120) in Combination with the Oral MEK1/2 Inhibitor Trametinib (GSK1120212) in Patients with Selected Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3‐Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent p-AKT inhibition with Buparlisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent p-AKT inhibition with Buparlisib (also known as BKM120).
Understanding Buparlisib and the PI3K/AKT Pathway
Buparlisib is a potent oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the downstream PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] Buparlisib's primary mechanism of action is the inhibition of PI3K, which prevents the phosphorylation and activation of AKT (also known as Protein Kinase B), a key downstream effector.[3][5]
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. At the membrane, PDK1 and mTORC2 phosphorylate AKT at threonine 308 (Thr308) and serine 473 (Ser473), respectively, leading to its full activation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common issues and questions that arise when using Buparlisib to inhibit p-AKT.
Q1: Why am I seeing inconsistent or no inhibition of p-AKT after Buparlisib treatment?
Several factors can contribute to this issue. Consider the following possibilities:
-
Suboptimal Drug Concentration: The IC50 for p-AKT inhibition by Buparlisib can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Incorrect Treatment Duration: The kinetics of p-AKT inhibition can be transient. A time-course experiment is recommended to identify the optimal time point for observing maximal inhibition.
-
Issues with Buparlisib Stock Solution: Ensure that your Buparlisib stock solution is prepared and stored correctly. It is soluble in DMSO and should be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Western Blotting Technique: Problems with your Western blot protocol can lead to a lack of signal. This includes issues with antibody quality, buffer composition, and transfer efficiency.
-
Cell Line-Specific Factors: The genetic background of your cell line, such as the presence of mutations in PIK3CA or loss of PTEN, can influence its sensitivity to Buparlisib.[6][7]
Q2: I'm observing a rebound or paradoxical increase in p-AKT levels after Buparlisib treatment. What could be the cause?
This phenomenon can be attributed to the complex feedback mechanisms within the PI3K/AKT signaling network.
-
Feedback Loop Activation: Inhibition of PI3K can sometimes lead to the compensatory activation of other signaling pathways that converge on AKT. For instance, inhibition of the PI3K/mTORC1 axis can relieve a negative feedback loop, leading to the activation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of PI3K and AKT.[4]
-
mTORC2-Mediated Phosphorylation: Buparlisib primarily targets PI3K, which is upstream of both AKT and mTORC1. However, mTORC2, which also phosphorylates AKT at Ser473, can be activated through PI3K-independent mechanisms. This can lead to persistent or even increased p-AKT (Ser473) levels despite PI3K inhibition.[3]
Q3: Could off-target effects of Buparlisib be affecting my p-AKT results?
Yes, Buparlisib has a known off-target effect on microtubule polymerization.[8][9]
-
Microtubule Disruption: At higher concentrations (typically >5 µM), Buparlisib can disrupt microtubule dynamics, leading to cell cycle arrest and cytotoxicity that may be independent of its PI3K inhibitory activity.[7] This can indirectly affect signaling pathways, including the PI3K/AKT pathway, and may confound the interpretation of your results. It is advisable to use the lowest effective concentration of Buparlisib that inhibits p-AKT without causing significant microtubule disruption.
Q4: What are the recommended concentrations and treatment times for Buparlisib?
The optimal conditions are highly cell-line dependent. However, based on published data, a general starting point can be suggested.
-
Concentration: A dose-response curve is essential. Start with a range of concentrations from 10 nM to 10 µM.[10] For many cell lines, significant p-AKT inhibition is observed in the nanomolar to low micromolar range.
-
Time: A time-course experiment is recommended, with time points ranging from 1 hour to 72 hours. Maximal p-AKT inhibition is often observed within 1 to 6 hours of treatment.[11]
Data Presentation: Buparlisib IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Buparlisib for p-AKT inhibition and cell viability in various cell lines.
Table 1: Buparlisib IC50 Values for p-AKT (Ser473) Inhibition
| Cell Line | Cancer Type | p-AKT (Ser473) IC50 (nM) | Reference |
| TC-32 | Ewing Sarcoma | 130 | [6] |
| A4573 | Ewing Sarcoma | 916 | [6] |
| KHOS | Osteosarcoma | 64 | [6] |
| RD | Rhabdomyosarcoma | 115 | [6] |
| A204 | Rhabdomyosarcoma | 72 | [6] |
Table 2: Buparlisib IC50 Values for Cell Viability
| Cell Line | Cancer Type | Cell Viability IC50 (µM) | Reference |
| Glioma cell lines | Glioma | 1-2 | [2] |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [2] |
| Pediatric Sarcoma (median) | Sarcoma | 1.1 | [6] |
| Pancreatic Ductal Adenocarcinoma (range) | Pancreatic Cancer | 0.47 - 4.1 | [7] |
Experimental Protocols
Detailed Protocol for Assessing p-AKT Inhibition by Buparlisib via Western Blot
This protocol outlines the steps for treating cells with Buparlisib and subsequently analyzing p-AKT levels by Western blot.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow overnight. c. Prepare a fresh dilution series of Buparlisib in your cell culture medium from a DMSO stock. Include a DMSO-only vehicle control. d. Replace the existing medium with the Buparlisib-containing or vehicle control medium. e. Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10-15 minutes each.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional): a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Troubleshooting Flowchart
References
- 1. Buparlisib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Impact of PTEN status on Buparlisib treatment response
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of Phosphatase and Tensin Homolog (PTEN) status on the therapeutic response to Buparlisib (BKM120), a pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Buparlisib and its relationship with PTEN?
Buparlisib is an oral, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1][2] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), preventing the phosphorylation of downstream targets like AKT.[2][3] This inhibition disrupts crucial cellular processes for tumor cell survival and proliferation, including protein synthesis, cell cycle progression, and apoptosis.[2]
The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival.[2] PTEN is a tumor suppressor that negatively regulates this pathway by dephosphorylating PIP3, a product of PI3K. Loss or inactivation of PTEN leads to the accumulation of PIP3, resulting in constitutive activation of the PI3K/AKT/mTOR pathway. In tumors with PTEN loss, there is a strong rationale for the use of PI3K inhibitors like Buparlisib to counteract this aberrant signaling.
Q2: How does PTEN status generally influence the response to Buparlisib treatment?
The role of PTEN status in predicting response to Buparlisib has been investigated in various clinical trials, with mixed results across different cancer types. While some studies suggest that PTEN loss may be associated with a better clinical response to PI3K inhibitors, this has not been consistently observed with Buparlisib.[4]
For instance, in a phase II study on metastatic triple-negative breast cancer, alterations in the PIK3CA/AKT1/PTEN pathway were present in some patients who achieved stable disease, but none experienced clinical benefit for ≥ 4 months.[1] Conversely, a phase Ib dose expansion study of Buparlisib with carboplatin and paclitaxel observed no objective responses in the cohort of patients with PTEN deficient tumors.[5] In patients with recurrent glioblastoma harboring PI3K pathway activation (including PTEN loss), Buparlisib did not meet the primary efficacy endpoints, and there was no correlation between PTEN status and outcome.[6]
These findings suggest that while PTEN is a key component of the pathway targeted by Buparlisib, its status alone may not be a definitive predictive biomarker for treatment response. Other molecular alterations and tumor heterogeneity likely play significant roles.
Troubleshooting Experimental Discrepancies
Problem: Inconsistent or unexpected results in preclinical or clinical studies investigating Buparlisib response based on PTEN status.
Several factors can contribute to variability in experimental outcomes. Here are some potential causes and troubleshooting steps:
-
Method of PTEN Status Assessment: The method used to determine PTEN status can significantly impact results.
-
Immunohistochemistry (IHC): Detects protein expression levels. Loss of PTEN protein by IHC has been associated with worse recurrence-free survival in prostate cancer.[7] However, IHC results can be affected by pre-analytical variables like tissue handling, fixation, and antigen retrieval methods.[4] It is crucial to use a validated, clinical-grade IHC assay.[7]
-
Sequencing (e.g., NGS): Identifies PTEN mutations or deletions. Not all mutations lead to a loss of protein function, and epigenetic modifications can silence PTEN without genetic alterations.[7][8]
-
Fluorescence In Situ Hybridization (FISH): Detects genomic deletions of the PTEN gene.[9]
-
Recommendation: A multi-faceted approach combining methods like IHC and sequencing may provide a more accurate assessment of functional PTEN loss.
-
-
Tumor Heterogeneity: PTEN loss can be heterogeneous within a tumor. A single biopsy may not be representative of the entire tumor.
-
Recommendation: When feasible, analyze multiple tumor biopsies or consider liquid biopsies to assess circulating tumor DNA (ctDNA) for PTEN alterations.
-
-
Concomitant Molecular Alterations: The presence of other genetic or epigenetic changes can influence the response to Buparlisib. For example, mutations in other components of the PI3K pathway or in parallel signaling pathways can lead to resistance.
-
Recommendation: Perform comprehensive molecular profiling of tumors to identify co-occurring alterations that might confer resistance to PI3K inhibition.
-
Quantitative Data Summary
The following tables summarize quantitative data from clinical trials evaluating Buparlisib in patient populations stratified by PTEN status or PI3K pathway activation.
Table 1: Phase II Study of Buparlisib in Metastatic Triple-Negative Breast Cancer [1]
| Biomarker Status | Number of Patients | Best Overall Response | Clinical Benefit (SD ≥ 4 months) |
| PIK3CA/AKT1/PTEN Alterations | 6/27 | 3 achieved Stable Disease (SD) | 0 |
Table 2: Phase Ib Dose Expansion Study of Buparlisib with Chemotherapy [5]
| Cohort | PTEN Status | Number of Patients | Objective Response Rate |
| B | PTEN Deficient | 7 | 0% |
Table 3: Phase II PIKTAM Study of Buparlisib with Tamoxifen in HR+/HER2- Advanced Breast Cancer [10][11]
| Patient Subgroup | 6-Month Progression-Free Survival (PFS) Rate | Median PFS (months) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Overall Population | 33.3% | 6.1 | 12.5% | 44% |
| PIK3CA-mutated | 62.5% | 8.7 | 40% | 80% |
Note: This study stratified primarily by PIK3CA mutation status, with PTEN loss as another stratification parameter. The outcomes for the PTEN loss-only subgroup were not separately reported in the provided information.
Table 4: Phase II BASALT-1 Study in PI3K Pathway-Activated Non-Small Cell Lung Cancer (NSCLC) [12]
| Histology | PI3K Pathway Activation Mechanism | Frequency |
| Squamous | PTEN alteration (without PIK3CA mutation) | 63.3% |
| Non-squamous | PTEN alteration (without PIK3CA mutation) | 36.4% |
| Squamous | PIK3CA mutation | 20.7% |
| Non-squamous | PIK3CA mutation | 45.2% |
Note: Efficacy data broken down by specific PTEN status was not detailed in the provided search results.
Experimental Protocols
Assessment of PTEN Status by Immunohistochemistry (IHC)
A common method for evaluating PTEN protein expression in tumor tissue.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor specimens are sectioned.[4]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0).[4]
-
Antibody Incubation: Slides are incubated with a primary antibody specific for PTEN (e.g., rabbit monoclonal antibody clone 138G6).[4]
-
Detection: A secondary antibody and detection system are used to visualize PTEN staining.
-
Scoring: Staining intensity and the percentage of positive tumor cells are evaluated. PTEN loss is often defined as no or very low staining in tumor cells, with positive internal controls in stromal cells.[13] For example, PTEN negativity can be defined as <10% protein expression.[12]
Buparlisib Clinical Trial Dosing Regimens
-
Monotherapy: Buparlisib is typically administered orally at a starting dose of 100 mg once daily on a continuous schedule.[1][6]
-
Combination Therapy:
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory actions of PTEN and Buparlisib.
Caption: Workflow for assessing Buparlisib efficacy based on PTEN status in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Buparlisib used for? [synapse.patsnap.com]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1b dose expansion study of the pan-Class I PI3K inhibitor buparlisib (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN Loss as Determined by Clinical-grade Immunohistochemistry Assay Is Associated with Worse Recurrence-free Survival in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining PTEN Functional Status by Network Component Deduced Transcription Factor Activities | PLOS One [journals.plos.org]
- 9. news-medical.net [news-medical.net]
- 10. Buparlisib in combination with tamoxifen in pretreated patients with hormone receptor-positive, HER2-negative advanced breast cancer molecularly stratified for PIK3CA mutations and loss of PTEN expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Buparlisib vs. Other Pan-PI3K Inhibitors: A Comparative Guide for Oncology Research
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[3][4][5] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), represent a broad-spectrum approach to disrupt this oncogenic signaling.[1][6] This guide provides a detailed comparison of Buparlisib (BKM120), a prominent pan-PI3K inhibitor, with other agents in its class, offering insights into their performance, underlying experimental data, and methodologies for oncology researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, promotes tumorigenesis and resistance to therapy.[1][7] Pan-PI3K inhibitors like Buparlisib competitively bind to the ATP-binding pocket of PI3K enzymes, preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream signaling.[1][8]
Comparative Efficacy and Potency
Buparlisib is an oral pan-class I PI3K inhibitor that has been extensively studied in a variety of solid tumors, including breast cancer and glioblastoma.[1][8] Its primary mechanism of action is the competitive inhibition of all four class I PI3K isoforms.[6][9] A comparison with other pan-PI3K inhibitors reveals differences in isoform selectivity and potency, which can influence both efficacy and toxicity profiles.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Key Characteristics |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Oral administration; crosses the blood-brain barrier.[10][11] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | Intravenous administration; potent activity against α and δ isoforms.[12][13] |
| Pictilisib (GDC-0941) | 3 | 3 | 75 | 33 | Oral administration; potent against p110α.[10] |
| ZSTK474 | 18 | 240 | 110 | 18 | Oral administration; evaluated in preclinical models.[14] |
| IC50 values are indicative and can vary based on the assay conditions. Data compiled from multiple sources. |
Clinical Performance and Adverse Events
Clinical trials have provided valuable data on the performance of Buparlisib and its counterparts. While showing some promise, particularly in combination therapies, toxicity has been a significant challenge for pan-PI3K inhibitors.
Buparlisib Clinical Trial Data
| Trial (Indication) | Treatment Arm | Median PFS (months) | ORR (%) | Key Adverse Events (Grade 3/4) |
| BELLE-2 (HR+/HER2- Breast Cancer) | Buparlisib + Fulvestrant | 6.9 | 13.6% | Hyperglycemia, rash, elevated transaminases, depression.[15] |
| Phase II (Relapsed/Refractory Thymoma) | Buparlisib Monotherapy | 11.1 | 7.1% | Dyspnea, rash, elevated transaminases, pneumonitis, hyperglycemia.[16] |
| Phase II (Metastatic Triple-Negative Breast Cancer) | Buparlisib Monotherapy | 1.8 | 0% (12% clinical benefit rate) | Fatigue, hyperglycemia, depression, anxiety.[17] |
Comparative Adverse Event Profiles
| Adverse Event | Buparlisib | Copanlisib | Idelalisib (δ-specific) | Duvelisib (δ/γ-specific) |
| Hyperglycemia | Common | Common | Less Common | Less Common |
| Diarrhea/Colitis | Common | Less Common | Common (Severe) | Common (Severe) |
| Rash | Common | Common | Common | Common |
| Hypertension | Less Common | Common (Transient) | Less Common | Common |
| Hepatotoxicity (Elevated Transaminases) | Common | Common | Common (Severe) | Common (Severe) |
| Neuropsychiatric (Anxiety, Depression) | Reported | Less Reported | Rare | Rare |
| Pneumonitis | Reported | Reported | Reported (Severe) | Reported |
| Data compiled from multiple clinical trial reports and reviews.[7][13][18][19] |
The toxicity profiles often reflect the on-target effects of inhibiting different PI3K isoforms. For instance, hyperglycemia is a known consequence of inhibiting the PI3Kα isoform, which is involved in insulin signaling.[7] The severe autoimmune-like toxicities (e.g., colitis, pneumonitis) are more frequently associated with inhibitors targeting the δ and γ isoforms, which are crucial for immune cell function.[19] Buparlisib's ability to cross the blood-brain barrier may contribute to the observed neuropsychiatric side effects.[11]
Experimental Protocols
To provide a framework for comparative studies, below are representative experimental methodologies for assessing PI3K inhibitor activity.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., T-cell lymphoma lines like Jurkat, or breast cancer lines) are cultured in appropriate media and conditions.[20]
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the PI3K inhibitor (e.g., Buparlisib at 0.16-10 µM) for a specified duration (e.g., 72 hours).[20]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[20][21]
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.[20]
Western Blot Analysis for Pathway Modulation
Objective: To confirm target engagement and downstream pathway inhibition.
Methodology:
-
Cell Treatment: Cells are treated with the PI3K inhibitor at a specified concentration (e.g., IC50 or 5 µM) for a defined period (e.g., 2, 6, or 24 hours).[12][14]
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-S6) and a loading control (e.g., β-actin).
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The changes in protein phosphorylation indicate pathway modulation.[14]
Mechanisms of Resistance
A significant challenge in the clinical application of PI3K inhibitors is the development of resistance. Understanding these mechanisms is crucial for developing effective combination strategies.
-
Feedback Loop Activation: Inhibition of PI3K can lead to the compensatory activation of other signaling pathways, such as the MAPK pathway, which can sustain cell proliferation.[3]
-
PTEN Loss: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, can lead to resistance to PI3Kα-specific inhibitors but may still allow for sensitivity to pan-PI3K inhibitors.[7]
-
Off-Target Effects: Interestingly, the anti-proliferative activity of Buparlisib has been partly attributed to an off-target effect on microtubule polymerization, a mechanism distinct from its PI3K inhibition.[22][23]
Conclusion
Buparlisib, as a first-generation pan-PI3K inhibitor, has been instrumental in validating the PI3K pathway as a therapeutic target. However, its clinical utility has been hampered by a challenging toxicity profile and modest single-agent efficacy in many settings.[15][17] Comparative analysis with other pan-PI3K inhibitors like Copanlisib highlights a trade-off between broad pathway inhibition and tolerability. Copanlisib's intravenous administration and potent activity against the α and δ isoforms have led to its approval in certain hematologic malignancies.[12][13]
For researchers, the key takeaway is that while pan-inhibition can be effective, the therapeutic window is often narrow. Future research is increasingly focused on developing more selective isoform-specific inhibitors and rational combination strategies to enhance efficacy while mitigating the on-target toxicities associated with broad PI3K pathway blockade. Understanding the nuances between different inhibitors, as detailed in this guide, is essential for designing experiments that can successfully translate preclinical findings into clinical benefits.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buparlisib - Wikipedia [en.wikipedia.org]
- 16. Frontiers | A phase II study of buparlisib in relapsed or refractory thymomas [frontiersin.org]
- 17. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. ashpublications.org [ashpublications.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Showdown: Buparlisib vs. Pictilisib in PI3K Inhibition
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point for drug development. Among the numerous inhibitors targeting this pathway, Buparlisib (BKM120) and Pictilisib (GDC-0941) have emerged as significant pan-class I PI3K inhibitors. This guide provides an objective in vitro comparison of these two compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application.
Both Buparlisib and Pictilisib are oral pan-class I PI3K inhibitors that function by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby blocking the downstream signaling cascade that is crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of In Vitro Efficacy
The in vitro potency of Buparlisib and Pictilisib has been evaluated across various cancer cell lines and against different isoforms of the PI3K enzyme. The following tables summarize the key quantitative data from multiple studies.
Table 1: Comparative Inhibitory Activity (IC50) Against PI3K Isoforms
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 |
IC50 values represent the concentration of the drug required to inhibit the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: Comparative Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | Buparlisib (BKM120) (µM) | Pictilisib (GDC-0941) (µM) |
| U87MG | Glioblastoma | ~0.1-0.7 (GI50) | 0.95 (IC50) |
| PC3 | Prostate Cancer | Not specified | 0.28 (IC50) |
| MDA-MB-361 | Breast Cancer | Not specified | 0.72 (IC50) |
| A2780 | Ovarian Cancer | ~0.1-0.7 (GI50) | 0.14 (IC50) |
| MCF7 | Breast Cancer | ~0.1-0.7 (GI50) | 7.14 (IC50) |
| HCT116 | Colorectal Cancer | Not specified | 1.081 (GI50) |
| DLD1 | Colorectal Cancer | Not specified | 1.070 (GI50) |
| HT29 | Colorectal Cancer | Not specified | 0.157 (GI50) |
IC50/GI50 values represent the concentration of the drug required to inhibit cell proliferation or growth by 50%.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: General In Vitro Experimental Workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of Buparlisib and Pictilisib.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the concentration-dependent effect of the inhibitors on cell growth and viability.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Buparlisib or Pictilisib (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, commonly 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinase Assay (Biochemical Assay)
-
Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant PI3K enzyme (e.g., p110α, β, δ, or γ), a lipid substrate (e.g., PIP2), and ATP (often radiolabeled, e.g., [γ-33P]-ATP).
-
Inhibitor Addition: Serial dilutions of Buparlisib or Pictilisib are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at room temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified. This can be done using various methods, such as scintillation counting for radiolabeled ATP or immuno-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
-
Western Blot Analysis
-
Objective: To assess the inhibition of downstream signaling proteins in the PI3K pathway within treated cells.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with Buparlisib or Pictilisib for a specified time. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key downstream proteins, such as Akt (p-Akt Ser473) and S6 kinase (p-S6K).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.
-
Summary of In Vitro Effects
-
Cell Proliferation: Both Buparlisib and Pictilisib inhibit the proliferation of a broad range of cancer cell lines. However, the sensitivity of different cell lines to each inhibitor can vary, likely due to the underlying genetic makeup of the cells, such as the presence of PIK3CA mutations or PTEN loss.
-
Apoptosis: Buparlisib has been shown to induce apoptosis in various cancer cell lines, often associated with an increase in caspase-3 activity. Pictilisib also induces apoptosis.
-
Cell Cycle: Treatment with PI3K inhibitors can lead to cell cycle arrest. For instance, Buparlisib has been observed to cause G1, sub-G1, or G2/M phase arrest depending on the cell line. Pictilisib has been shown to induce G0/G1-phase cell cycle arrest in medulloblastoma cells.
Concluding Remarks
Both Buparlisib and Pictilisib are potent pan-class I PI3K inhibitors with demonstrated in vitro efficacy against a variety of cancer cell lines. Based on the available biochemical data, Pictilisib generally exhibits lower IC50 values against the PI3K isoforms compared to Buparlisib, suggesting higher potency at the enzymatic level. The anti-proliferative effects are cell-line dependent for both compounds. It is important to note that Buparlisib has also been reported to have off-target effects on microtubule dynamics at higher concentrations, which may contribute to its anti-proliferative activity.
The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, its genetic background, and the desired selectivity profile. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to design and interpret their in vitro studies involving Buparlisib and Pictilisib.
A Head-to-Head Comparison of Buparlisib and Alpelisib in PIK3CA-Mutated Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-PI3K inhibitor buparlisib and the α-specific PI3K inhibitor alpelisib in the context of breast cancer models harboring PIK3CA mutations. This analysis is supported by experimental data from preclinical and clinical studies.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in breast cancer.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are found in approximately 40% of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancers.[2][3] This has led to the development of targeted therapies aimed at inhibiting the PI3K pathway. This guide focuses on a comparative analysis of two such inhibitors: buparlisib (BKM120), a pan-class I PI3K inhibitor, and alpelisib (BYL719), an α-specific PI3K inhibitor.
Mechanism of Action: A Tale of Two Specificities
Buparlisib is a potent oral inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[4][5] Its broad inhibitory action blocks the downstream signaling cascade, including the phosphorylation of AKT and S6 ribosomal protein, thereby inducing apoptosis in cancer cells.[6] In contrast, alpelisib is a first-in-class inhibitor that selectively targets the p110α isoform of PI3K.[2][7] This specificity is significant as it directly targets the product of the frequently mutated PIK3CA gene. Alpelisib demonstrates approximately 50-fold greater selectivity for the α-isoform over other isoforms.[2] This difference in selectivity is a key factor influencing both the efficacy and the safety profiles of these two drugs.
dot graph "PI3K_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Buparlisib [label="Buparlisib", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Alpelisib [label="Alpelisib", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylates"]; PI3K -> PIP3; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth; AKT -> Survival;
Buparlisib -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits (pan-isoform)"]; Alpelisib -> PI3K [color="#34A853", style=dashed, arrowhead=tee, label="Inhibits (α-specific)"]; } caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Preclinical and Clinical Efficacy: A Comparative Overview
Both buparlisib and alpelisib have demonstrated anti-tumor activity in preclinical models and have been evaluated in clinical trials for HR+/HER2- breast cancer.
Preclinical Models
In preclinical studies, both buparlisib and alpelisib, when combined with endocrine therapies like tamoxifen or fulvestrant, have shown synergistic anti-tumor effects in ER-positive breast cancer cell lines with PIK3CA mutations.[4][8] Studies in mouse xenograft models have also demonstrated the ability of both drugs to attenuate tumor growth.[8] For instance, one study showed that combining either alpelisib or buparlisib with tamoxifen attenuated MCF-7 tumor growth in Balb/c nude mice.[8] Another preclinical study established a mouse model using human mammary epithelial cells with a PIK3CA H1047R mutation and found that alpelisib treatment significantly delayed tumor formation.[9]
Clinical Trials
Clinical trials have provided a clearer distinction between the two inhibitors, primarily driven by their differing toxicity profiles.
Alpelisib, in combination with fulvestrant, was evaluated in the pivotal Phase III SOLAR-1 trial, which led to its FDA approval.[2] This trial enrolled postmenopausal women, and men, with HR+/HER2-, PIK3CA-mutated advanced breast cancer that had progressed on or after an aromatase inhibitor-based therapy. The study met its primary endpoint, demonstrating a significant improvement in progression-free survival (PFS) for patients receiving alpelisib plus fulvestrant compared to placebo plus fulvestrant.[2][10]
Buparlisib has also been investigated in several clinical trials, including the BELLE-2 and BELLE-3 studies.[11][12] The BELLE-2 trial evaluated buparlisib with fulvestrant in a similar patient population to SOLAR-1 and did show a statistically significant improvement in PFS.[12][13] However, the development of buparlisib for breast cancer was ultimately halted due to a challenging toxicity profile, including a notable incidence of psychiatric adverse events.[6][12][13]
A Phase Ib study directly compared alpelisib and buparlisib, both in combination with tamoxifen and goserelin, in premenopausal women with HR+/HER2- advanced breast cancer.[11][14] While this was an early-phase study, it provided valuable comparative data.
Quantitative Data Summary
| Parameter | Buparlisib | Alpelisib | Reference |
| Target | Pan-class I PI3K (p110α, β, δ, γ) | α-specific PI3K (p110α) | [2][4] |
| FDA Approval (Breast Cancer) | No | Yes, in combination with fulvestrant for HR+/HER2-, PIK3CA-mutated advanced breast cancer | [2][12] |
| Pivotal Clinical Trial | BELLE-2 | SOLAR-1 | [2][12] |
| Median PFS (vs. Placebo/Control) | BELLE-2: 6.9 months vs 5.0 months with fulvestrant | SOLAR-1 (PIK3CA-mutant cohort): 11.0 months vs 5.7 months with fulvestrant | [10][15] |
| Phase Ib Head-to-Head (with Tamoxifen + Goserelin) | Median PFS: 20.6 months | Median PFS: 25.2 months | [11][14] |
| Recommended Phase II Dose (in combo) | 100 mg daily | 300 mg daily (with fulvestrant), 350 mg daily (with tamoxifen + goserelin) | [2][11] |
Safety and Tolerability: The Decisive Factor
The differing selectivity of buparlisib and alpelisib has a direct impact on their safety profiles. The pan-inhibitory nature of buparlisib leads to a broader range of on-target and off-target effects, resulting in a higher incidence of certain adverse events.[11]
| Common Grade 3/4 Adverse Events | Buparlisib (%) | Alpelisib (%) | Reference |
| Hyperglycemia | 15 | 36.6 (in SOLAR-1) | [10][15] |
| Rash | 8 | 9.9 (in SOLAR-1) | [10][15] |
| Elevated ALT/AST | 25 (ALT), 18 (AST) | - | [15] |
| Anxiety/Depression | Noted as a significant concern | Less frequently reported | [6][13] |
| Diarrhea | - | 6.7 (in SOLAR-1) | [10] |
Note: Percentages are from different clinical trials and may not be directly comparable.
In the Phase Ib head-to-head comparison, treatment discontinuation due to adverse events was significantly higher in the buparlisib arm (53.8%) compared to the alpelisib arm (18.8%).[11][14] The most common grade 3/4 adverse events for buparlisib were increased alanine aminotransferase (30.8%) and aspartate aminotransferase (23.1%), and anxiety (15.4%).[11][14] For alpelisib, the most common were hypokalemia (12.5%), hyperglycemia (6.3%), and rash (6.3%).[11][14]
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: MCF-7 and ZR75-1 (ER-positive breast cancer cell lines with PIK3CA mutations) are commonly used.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of buparlisib, alpelisib, and/or endocrine agents (e.g., tamoxifen, fulvestrant) for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using assays such as MTT or CellTiter-Glo. The combination index is calculated to determine synergism, additivity, or antagonism.
Western Blot Analysis
-
Purpose: To assess the impact of the inhibitors on the PI3K signaling pathway.
-
Procedure: Cells are treated with the inhibitors for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE.
-
Antibodies: Membranes are probed with antibodies against key pathway proteins, including total and phosphorylated forms of AKT and S6 ribosomal protein.
In Vivo Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Breast cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized to receive vehicle control, buparlisib, alpelisib, endocrine therapy, or a combination of these agents.
-
Monitoring: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blot).
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="In Vitro Cell Culture\n(PIK3CA-mutant breast cancer cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment_in_vitro [label="Treatment with Buparlisib,\nAlpelisib, or combination", fillcolor="#F1F3F4", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; western_blot [label="Western Blot for\nPI3K pathway proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; xenograft [label="In Vivo Xenograft Model\n(Immunocompromised mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment_in_vivo [label="Treatment with Buparlisib,\nAlpelisib, or combination", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_measurement [label="Tumor Volume\nMeasurement", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> treatment_in_vitro; treatment_in_vitro -> viability_assay; treatment_in_vitro -> western_blot; cell_culture -> xenograft; xenograft -> treatment_in_vivo; treatment_in_vivo -> tumor_measurement; tumor_measurement -> end; } caption: Typical Experimental Workflow.
Conclusion
Both buparlisib and alpelisib are effective inhibitors of the PI3K pathway in PIK3CA-mutated breast cancer models. However, the superior therapeutic window of alpelisib, attributed to its α-specific inhibitory profile, has established it as a valuable therapeutic option in the clinic, while the development of buparlisib for breast cancer has been hampered by its less favorable toxicity profile.[10] The isoform-selective approach of alpelisib has demonstrated that targeted inhibition of the specific driver of oncogenesis can lead to improved clinical outcomes with a more manageable safety profile. Future research may focus on overcoming resistance to α-specific inhibitors and exploring novel combination strategies.
References
- 1. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol-3 Kinase Inhibitors, Buparlisib and Alpelisib, Sensitize Estrogen Receptor-positive Breast Cancer Cells to Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol-3 Kinase Inhibitors, Buparlisib and Alpelisib, Sensitize Estrogen Receptor-positive Breast Cancer Cells to Tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Buparlisib - Wikipedia [en.wikipedia.org]
- 13. onclive.com [onclive.com]
- 14. A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women with HR-Positive HER2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Buparlisib in PTEN-Deficient Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic efficacy of Buparlisib, a pan-class I PI3K inhibitor, specifically in cancer cells characterized by the loss or deficiency of the tumor suppressor PTEN. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document synthesizes preclinical and clinical data to offer a comparative perspective on Buparlisib's performance against alternative PI3K pathway inhibitors.
Introduction to Buparlisib and PTEN Deficiency
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. One of the key negative regulators of this pathway is the tumor suppressor protein PTEN (phosphatase and tensin homolog). Loss of PTEN function, a frequent event in various malignancies, leads to hyperactivation of the PI3K/AKT/mTOR signaling axis, promoting tumorigenesis and therapeutic resistance.
Buparlisib (BKM120) is an oral, potent pan-class I PI3K inhibitor that targets all four class I PI3K isoforms (p110α, β, γ, and δ). By competitively binding to the ATP-binding domain of these kinases, Buparlisib aims to curtail the downstream signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis. Given its mechanism of action, Buparlisib has been extensively investigated as a therapeutic strategy for tumors with a hyperactivated PI3K pathway, particularly those with PTEN deficiency.
Comparative Preclinical Efficacy
The in vitro efficacy of Buparlisib in PTEN-deficient cancer cell lines is often assessed by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of PI3K Inhibitors in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Buparlisib IC50 (µM) | Alternative PI3K Inhibitor | Alternative IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Deficient | ~1 | PIM447 (PIM inhibitor) | ~3 | [1] |
| LNCaP | Prostate Cancer | Deficient | Not specified | PIM447 (PIM inhibitor) | Not specified | [1] |
| HCT116 PTEN-/- | Colorectal Cancer | Deficient | Not specified | Olaparib (PARP inhibitor) | Not specified | [2] |
| HEC1A PTEN-/- | Endometrial Cancer | Deficient | Not specified | Olaparib (PARP inhibitor) | Not specified | [3] |
| MCF-10A PTEN- | Breast Cancer | Deficient | Not specified | HTH-01-015 (NUAK1 inhibitor) | Lower in PTEN- vs PTEN+ | [4] |
Note: Direct head-to-head IC50 comparisons in the same study are limited. Data is compiled from various sources and methodologies may differ.
Preclinical studies have shown that PTEN-deficient cells exhibit increased sensitivity to PI3K pathway inhibition. For instance, in prostate cancer cell lines like PC-3, which have a deleted PTEN gene, Buparlisib has demonstrated inhibitory effects. However, resistance mechanisms can emerge, such as the overexpression of PIM kinases, which can be overcome by combination therapies[1].
Clinical Trial Data in PTEN-Deficient Tumors
Clinical investigations of Buparlisib in patients with PTEN-deficient tumors have yielded mixed results, often showing modest single-agent activity but improved outcomes when used in combination with other therapies.
Table 2: Summary of Clinical Trials of Buparlisib in Patients with PTEN-Deficient Tumors
| Trial Identifier | Cancer Type(s) | Treatment Arm(s) | Key Efficacy Endpoint(s) | Outcome in PTEN-Deficient Cohort | Reference |
| NCT01297452 | Advanced Solid Tumors | Buparlisib + Carboplatin + Paclitaxel | Objective Response Rate (ORR) | No objective responses observed.[5][6] | [5][6] |
| PIKTAM (EudraCT: 2014-000599-24) | HR+/HER2- Advanced Breast Cancer | Buparlisib + Tamoxifen | 6-month Progression-Free Survival (PFS) Rate | Subgroup analysis focused on PIK3CA mutations.[6][7][8][9] | [6][7][8][9] |
| Phase II (NCT01820325) | Non-Small Cell Lung Cancer (NSCLC) | Buparlisib monotherapy | 12-week PFS rate | Futility analysis led to discontinuation in squamous NSCLC.[10] | [10] |
| Phase II | Metastatic Triple-Negative Breast Cancer | Buparlisib monotherapy | Clinical Benefit Rate (CBR) | 12% CBR (prolonged stable disease).[11][12][13] | [11][12][13] |
A phase Ib study combining Buparlisib with carboplatin and paclitaxel in patients with PTEN-deficient tumors did not show any objective responses, and the combination with high-dose chemotherapy was not well-tolerated[5][6]. In hormone receptor-positive breast cancer, the PIKTAM trial, which stratified patients based on PIK3CA mutations and PTEN loss, was prematurely terminated due to the risk-benefit profile of Buparlisib[6][7]. These findings suggest that while there is a strong preclinical rationale, the clinical efficacy of Buparlisib as a monotherapy or in certain combinations in PTEN-deficient cancers may be limited by toxicity and resistance mechanisms.
Alternative Therapeutic Strategies
The limitations of Buparlisib have spurred the development of more selective PI3K inhibitors and combination therapies.
-
Isoform-Specific PI3K Inhibitors: Alpelisib (BYL719), an inhibitor of the p110α isoform, has shown improved efficacy and a more manageable safety profile in patients with PIK3CA-mutated, HR+/HER2- breast cancer. While not specifically targeting PTEN-deficient tumors, PIK3CA mutations and PTEN loss often lead to similar downstream pathway activation.
-
Combination Therapies: Preclinical evidence suggests that combining Buparlisib with other targeted agents, such as PARP inhibitors in PTEN-deficient settings, may be a more effective strategy. This is based on the dual role of PTEN in both PI3K signaling and DNA damage repair[2].
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a method used to assess the effect of Buparlisib on cell proliferation[5].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of culture medium and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Buparlisib (e.g., 0.001 to 100 µM) or a vehicle control (DMSO) for 72 hours.
-
Resazurin Addition: Add 20 µL of 0.01 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 560 nm with a reference wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Western Blotting for PI3K Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K pathway following Buparlisib treatment[1][12][14].
-
Cell Lysis: Treat cells with Buparlisib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Signaling Pathways and Workflows
References
- 1. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. embopress.org [embopress.org]
- 4. Functional genomics identifies specific vulnerabilities in PTEN-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.4. Cell Viability Assay [bio-protocol.org]
- 6. A phase 1b dose expansion study of the pan-Class I PI3K inhibitor buparlisib (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Buparlisib's Anti-Angiogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Buparlisib, a pan-class I PI3K inhibitor, with other established anti-angiogenic agents. By presenting available preclinical data and detailed experimental methodologies, this document aims to facilitate a comprehensive evaluation of Buparlisib's potential in targeting tumor-associated neovascularization.
Introduction to Buparlisib and its Mechanism of Action
Buparlisib (NVP-BKM120) is an orally bioavailable small molecule that potently and selectively inhibits all four isoforms of class I phosphoinositide 3-kinase (PI3K): p110α, p110β, p110γ, and p110δ. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2] In the context of cancer, aberrant activation of this pathway is a frequent event, contributing to tumor progression and resistance to therapies.
A key role of the PI3K/AKT/mTOR pathway is its involvement in promoting angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis.[2] Buparlisib exerts its anti-angiogenic effects by antagonizing this pathway, thereby interfering with the signaling cascades that drive endothelial cell proliferation, migration, and tube formation.[2][3]
Comparative Analysis of Anti-Angiogenic Activity
To provide a clear comparison, this section summarizes quantitative data from preclinical studies on Buparlisib and other widely recognized anti-angiogenic drugs: Bevacizumab (a VEGF-A monoclonal antibody), Sunitinib, and Sorafenib (multi-targeted tyrosine kinase inhibitors).
In Vitro Anti-Angiogenic Assays
In vitro assays are fundamental for dissecting the specific effects of a compound on endothelial cell functions crucial for angiogenesis.
Table 1: In Vitro Anti-Angiogenic Activity of Buparlisib and Comparators
| Assay | Buparlisib (NVP-BKM120) | Bevacizumab | Sunitinib | Sorafenib |
| Endothelial Cell Proliferation (IC50) | Data not available | Data not available | ~2 µM (HUVEC)[4] | ~50 µM (HUVEC)[4] |
| Endothelial Cell Tube Formation | Data not available | Complete neutralization of VEGF-induced tube formation at 0.25 mg/mL[5] | IC50 of ~2-4 µM reported to inhibit tube formation[6] | 33% inhibition at 5 µM[7] |
| Endothelial Cell Migration | Data not available | Suppressed migration in all oxygen environments[8] | Data not available | Data not available |
In Vivo Anti-Angiogenic Assays
In vivo models are essential for evaluating the efficacy of anti-angiogenic agents in a more complex biological system.
Table 2: In Vivo Anti-Angiogenic Activity of Buparlisib and Comparators
| Assay | Buparlisib (NVP-BKM120) | Bevacizumab | Sunitinib | Sorafenib |
| Matrigel Plug Assay (Microvessel Density) | Readily blocks VEGF-induced neovascularization[1] | Data not available | 74% reduction in MVD in a GBM model (80 mg/kg)[9] | 67-84% decrease in MVD in an ATC model (40-80 mg/kg)[10] |
| Tumor Xenograft Model (Microvessel Density) | Data not available | Data not available | 44% reduction in MVD at 10 nM and 100% reduction at ≥100 nM in a GBM slice model[9] | Data not available |
Note: While it is stated that Buparlisib blocks neovascularization in vivo, specific quantitative data on the reduction of microvessel density is not provided in the available literature.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Buparlisib's Mechanism of Action in Angiogenesis
Experimental Workflow: In Vitro Tube Formation Assay
Experimental Workflow: In Vivo Matrigel Plug Assay
Detailed Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Plate Coating: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in an appropriate basal medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add Buparlisib or comparator drugs at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 12 hours.
-
Imaging and Quantification: Visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of Buparlisib or comparator drugs.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification of Proliferation: Assess cell viability and proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. Read the absorbance or fluorescence according to the manufacturer's protocol.
In Vivo Matrigel Plug Assay
This in vivo model evaluates the formation of new blood vessels into a subcutaneous implant of basement membrane extract.
-
Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). For testing anti-angiogenic compounds, mix Buparlisib or a comparator drug into the Matrigel.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: After 7 to 21 days, humanely euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: To quantify blood vessel formation, homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent).
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize microvessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area.
-
Discussion and Future Directions
The available data confirms that Buparlisib, through its inhibition of the PI3K/AKT/mTOR pathway, possesses anti-angiogenic properties. However, a significant gap exists in the literature regarding direct, quantitative preclinical data from standardized in vitro and in vivo angiogenesis assays for Buparlisib. This lack of publicly available data makes a direct and robust comparison with established anti-angiogenic agents like Bevacizumab, Sunitinib, and Sorafenib challenging.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/Ib study of the efficacy and safety of buparlisib and ibrutinib therapy in MCL, FL, and DLBCL with serial cell-free DNA monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Buparlisib Efficacy: A Comparative Analysis in PIK3CA Wild-Type vs. Mutant Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Buparlisib, a pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in tumors with wild-type versus mutant PIK3CA. The data presented is compiled from pivotal clinical trials and preclinical studies to support research and development in targeted cancer therapy.
Introduction
Buparlisib (BKM120) is an orally bioavailable inhibitor of all four isoforms of class I PI3K (p110α, β, γ, and δ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations, particularly in breast cancer. This has positioned PIK3CA as a key biomarker for therapies targeting the PI3K pathway. This guide will objectively compare the performance of Buparlisib in patient populations defined by their PIK3CA mutation status, supported by experimental data.
Clinical Efficacy of Buparlisib
The efficacy of Buparlisib in combination with fulvestrant has been extensively studied in postmenopausal women with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. The BELLE-2 and BELLE-3 phase III clinical trials provide the most robust data for comparing Buparlisib's activity in PIK3CA-mutant versus PIK3CA-wild-type tumors.
Data from the BELLE-2 Trial
The BELLE-2 study (NCT01610284) evaluated Buparlisib plus fulvestrant in patients who had progressed on or after aromatase inhibitor therapy.[1][2] A key analysis focused on the progression-free survival (PFS) based on PIK3CA status, determined by polymerase chain reaction (PCR) on tumor tissue and BEAMing (Beads, Emulsion, Amplification, and Magnetics) on circulating tumor DNA (ctDNA).[1]
Table 1: Progression-Free Survival in the BELLE-2 Trial [1]
| Patient Subgroup (by ctDNA BEAMing) | Buparlisib + Fulvestrant (Median PFS) | Placebo + Fulvestrant (Median PFS) | Hazard Ratio (95% CI) |
| PIK3CA-mutant | 7.0 months | 3.2 months | 0.56 (0.39-0.80) |
| PIK3CA-wild-type | 6.8 months | 6.8 months | 1.05 (0.82-1.34) |
| Patient Subgroup (by tumor tissue PCR) | Buparlisib + Fulvestrant (Median PFS) | Placebo + Fulvestrant (Median PFS) | Hazard Ratio (95% CI) |
| PIK3CA-mutant | 7.1 months | 5.1 months | 0.73 (0.57-0.92) |
| PIK3CA-wild-type | 6.8 months | 4.6 months | 0.84 (0.70-1.02) |
Data from the BELLE-3 Trial
The BELLE-3 trial (NCT01633060) investigated Buparlisib plus fulvestrant in a patient population that had progressed on or after endocrine therapy and an mTOR inhibitor.[3][4]
Table 2: Progression-Free Survival in the BELLE-3 Trial [3]
| Patient Subgroup (by ctDNA BEAMing) | Buparlisib + Fulvestrant (Median PFS) | Placebo + Fulvestrant (Median PFS) | Hazard Ratio (95% CI) |
| PIK3CA-mutant | 4.2 months | 1.6 months | 0.46 (0.29-0.73) |
| PIK3CA-wild-type | 3.9 months | 2.7 months | 0.73 (0.53-1.00) |
| Patient Subgroup (by tumor tissue PCR) | Buparlisib + Fulvestrant (Median PFS) | Placebo + Fulvestrant (Median PFS) | Hazard Ratio (95% CI) |
| PIK3CA-mutant | 4.7 months | 1.4 months | 0.39 (0.23-0.65) |
| PIK3CA-wild-type | 2.8 months | 1.7 months | 0.81 (0.59-1.12) |
The clinical data from both the BELLE-2 and BELLE-3 trials consistently demonstrate that patients with PIK3CA-mutant tumors derive a greater clinical benefit from Buparlisib treatment compared to those with PIK3CA-wild-type tumors, as indicated by the more pronounced improvement in progression-free survival and lower hazard ratios.[1][3]
Preclinical Evidence
Preclinical studies in various cancer cell lines have also supported the enhanced sensitivity of PIK3CA-mutant tumors to Buparlisib. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, a synergistic anti-proliferative effect was observed with the combination of cetuximab and buparlisib in both PIK3CA-wild-type (CAL27) and PIK3CA-mutated (CAL33) cells, though the intracellular signaling responses differed. The higher sensitivity of the mutated cells to PI3K targeting was suggested to contribute to this synergistic effect.
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Buparlisib.
Caption: A representative experimental workflow for a clinical trial of Buparlisib.
Caption: Logical relationship between PIK3CA status and Buparlisib efficacy.
Experimental Protocols
Detailed, proprietary protocols from the BELLE trials are not publicly available. However, the following sections describe the principles and general steps for the key experimental methodologies used.
PIK3CA Mutation Detection in Tumor Tissue (PCR-based)
-
Principle: Allele-specific PCR is used to selectively amplify DNA fragments containing specific mutations in the PIK3CA gene.
-
General Protocol:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit.
-
DNA Quantification: The concentration and purity of the extracted DNA are determined using spectrophotometry.
-
PCR Amplification: A real-time PCR assay is performed using primers specific for the most common PIK3CA mutations (e.g., in exons 9 and 20) and a control gene. The reaction mixture typically includes the DNA sample, allele-specific primers, a fluorescent probe, and PCR master mix.
-
Data Analysis: The amplification of mutant alleles is detected by an increase in fluorescence. The presence of a mutation is determined by comparing the amplification signal to that of positive and negative controls.
-
PIK3CA Mutation Detection in ctDNA (BEAMing)
-
Principle: BEAMing (Beads, Emulsion, Amplification, and Magnetics) is a digital PCR method that allows for the sensitive detection and quantification of rare mutations in circulating tumor DNA.
-
General Protocol:
-
Plasma Collection and ctDNA Isolation: Whole blood is collected in specialized tubes to stabilize cell-free DNA. Plasma is separated by centrifugation, and ctDNA is isolated using a dedicated kit.
-
Emulsion PCR: The ctDNA is mixed with PCR reagents, magnetic beads coated with primers specific for PIK3CA wild-type and mutant sequences, and then emulsified in a water-in-oil mixture to create millions of micro-reactors. PCR is then performed.
-
Hybridization and Flow Cytometry: Following amplification, the beads are hybridized with fluorescently labeled probes specific for the mutant and wild-type alleles. The beads are then analyzed by flow cytometry to count the number of beads corresponding to each allele.
-
Data Analysis: The ratio of mutant to wild-type beads is calculated to determine the presence and fractional abundance of the PIK3CA mutation.
-
Assessment of PI3K Pathway Inhibition (Western Blot)
-
Principle: Western blotting is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6, following Buparlisib treatment.
-
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines (both PIK3CA-mutant and wild-type) are cultured and treated with various concentrations of Buparlisib or a vehicle control for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total Akt (e.g., p-Akt Ser473, total Akt) and phosphorylated and total S6 ribosomal protein.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection. The protein bands are visualized and quantified using an imaging system.
-
Data Analysis: The level of phosphorylated protein is normalized to the total amount of that protein to determine the extent of pathway inhibition.
-
Conclusion
The collective evidence from the pivotal BELLE-2 and BELLE-3 clinical trials strongly indicates that the efficacy of Buparlisib is significantly greater in patients with PIK3CA-mutant tumors compared to those with PIK3CA-wild-type tumors.[1][3] This differential response is supported by the biological rationale of targeting a constitutively activated signaling pathway. The use of sensitive techniques such as PCR on tumor tissue and BEAMing on ctDNA has been crucial in identifying the patient populations most likely to benefit from Buparlisib. While Buparlisib itself faces challenges due to its toxicity profile, these findings have paved the way for the development of more specific PI3Kα inhibitors and underscore the critical importance of biomarker-driven patient selection in the development of targeted cancer therapies. Future research will likely focus on refining PI3K inhibitors to maximize efficacy in PIK3CA-mutant cancers while minimizing off-target toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circulating tumor DNA-based predictive biomarkers in breast cancer clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating tumor DNA-based predictive biomarkers in breast cancer clinical trials: a narrative review - Fiste - Annals of Translational Medicine [atm.amegroups.org]
A Head-to-Head Preclinical Comparison of Buparlisib and Taselisib: A Guide for Researchers
In the landscape of PI3K pathway inhibitors, Buparlisib (BKM120) and Taselisib (GDC-0032) represent two distinct therapeutic strategies. Buparlisib is a pan-class I PI3K inhibitor, broadly targeting all four isoforms (α, β, γ, δ), while Taselisib is a β-sparing inhibitor with enhanced potency against the α, δ, and γ isoforms, and notably, against mutant forms of PI3Kα.[1][2][3] This guide provides a comprehensive preclinical comparison of these two agents, presenting key data on their mechanisms of action, in vitro efficacy, and in vivo performance to aid researchers in drug development and translational studies.
Mechanism of Action: A Tale of Two Strategies
Buparlisib functions as an ATP-competitive inhibitor of all class I PI3K isoforms, leading to a broad suppression of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Taselisib, on the other hand, exhibits a more nuanced mechanism. While it also blocks PI3K signaling, it demonstrates a significantly higher potency against cells harboring PIK3CA mutations.[4][5] Uniquely, Taselisib has a dual mechanism of action: it not only inhibits kinase activity but also induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[5] This leads to a more sustained pathway inhibition in PIK3CA-mutant models.[6]
In Vitro Efficacy: A Clear Distinction in Potency
Preclinical data consistently demonstrates Taselisib's superior potency in cancer cell lines with PIK3CA mutations. This enhanced activity is a direct result of its dual mechanism of action.
Table 1: Comparative In Vitro Proliferation Inhibition (IC50)
| Compound | Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |
| Buparlisib | Sarcoma | Pediatric Sarcomas (panel) | Various | ~0.56 - 1.9 | [7] |
| Buparlisib | MM.1S | Multiple Myeloma | Not Specified | <1 | [8] |
| Buparlisib | ARP-1, ARK, MM.1R | Multiple Myeloma | Not Specified | 1 - 10 | [8] |
| Buparlisib | U266 | Multiple Myeloma | Not Specified | 10 - 100 | [8] |
| Buparlisib | PCNSL-MSK | Primary CNS Lymphoma | Not Specified | <0.5 | [9] |
| Taselisib | USC (FISH+) | Uterine Serous Carcinoma | Mutated/WT | 0.042 ± 0.006 | [4][10] |
| Taselisib | USC (FISH-) | Uterine Serous Carcinoma | Wild-Type | 0.38 ± 0.06 | [4][10] |
| Taselisib | Breast Cancer (panel) | Breast Cancer | Mutant | Mean ~0.07 | [1] |
| Taselisib | HNSCC (panel) | Head and Neck Squamous Cell Carcinoma | Mutated/Amp | Nanomolar range | [11] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides a general comparison based on available data.
In Vivo Performance: Xenograft Models Corroborate In Vitro Findings
In vivo studies using xenograft models further underscore the differential efficacy of these two inhibitors. While both agents demonstrate anti-tumor activity, Taselisib shows marked superiority in models with PIK3CA mutations, often leading to tumor regression.
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Key Findings | Reference |
| Buparlisib | Patient-Derived GBM | Glioblastoma | Prolonged survival and reduced tumor volume increase. | [12] |
| Buparlisib | NSCLC (PI3K activated) | Non-Small Cell Lung Cancer | Demonstrated anti-tumor activity. | [13] |
| Taselisib | KPL-4 (PIK3CA H1047R) | Breast Cancer | Dose-dependent tumor growth inhibition and regressions. | [1] |
| Taselisib | USC (PIK3CA mutant) | Uterine Serous Carcinoma | Significant tumor growth inhibition and improved overall survival compared to control. | [4][10] |
| Taselisib | PIK3CA mutant PDX | Various | Induces tumor regressions and confers superior anti-tumor activity compared to other clinical-stage PI3K inhibitors. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data. Below are representative protocols for key assays used to evaluate PI3K inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Buparlisib or Taselisib for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Buparlisib or Taselisib for a specified time (e.g., 48-72 hours).[14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14][15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[14]
Western Blotting for PI3K Pathway Inhibition
-
Cell Lysis: Treat cells with Buparlisib or Taselisib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion
The preclinical data strongly suggests that while both Buparlisib and Taselisib are effective inhibitors of the PI3K pathway, their optimal applications may differ. Buparlisib, as a pan-PI3K inhibitor, offers broad pathway suppression. In contrast, Taselisib's enhanced potency and unique dual mechanism of action in PIK3CA-mutant settings position it as a more targeted agent for genetically defined patient populations. For researchers, the choice between these two inhibitors will likely depend on the specific cancer type, its underlying genetic drivers, and the therapeutic strategy being investigated. This guide provides a foundational dataset to inform such decisions in the ongoing development of PI3K-targeted cancer therapies.
References
- 1. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 4. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.7. Apoptosis Assay [bio-protocol.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Buparlisib Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Buparlisib Hydrochloride, an investigational pan-class I PI3K inhibitor, is critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the compound's inherent hazards, including acute toxicity, suspected mutagenicity, and long-term aquatic toxicity.[1][2][3][4] This document provides a step-by-step guide for the proper disposal of this compound, aligning with general best practices for investigational and hazardous chemical waste management.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1][2] Key hazard statements include:
-
May cause skin irritation and allergic skin reactions.[1]
-
Causes serious eye damage.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Very toxic to aquatic life with long-lasting effects.[3]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Disposal Procedures for this compound
The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal program.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Step 1: Segregation and Labeling
-
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be segregated from non-hazardous waste.
-
Collect this waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[7][8] The container should be compatible with the chemical and stored in a designated satellite accumulation area within the laboratory.[5]
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 2: Contacting Environmental Health and Safety (EHS)
-
Once the waste container is full or ready for disposal, contact your institution's EHS office.
-
EHS professionals are trained to handle and transport hazardous materials and will arrange for the pickup and final disposal of the waste in accordance with federal, state, and local regulations.[9][10]
Step 3: Incineration
-
The standard and required disposal method for many investigational drugs, particularly those with cytotoxic or mutagenic properties, is incineration at a permitted hazardous waste facility.[9][10] This ensures the complete destruction of the active compound.
Decontamination and Spill Management
-
In case of a spill, evacuate the area and prevent further spread.[1]
-
Use appropriate PPE, including a respirator if dealing with a powder spill.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
All materials used for cleanup must be collected and disposed of as hazardous waste.[1]
Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Primary Disposal Method | Collection for incineration by a licensed hazardous waste vendor. | [9][10] |
| Waste Container Type | Dedicated, sealed, and compatible hazardous waste container. | [7][8] |
| Labeling Requirements | Clearly marked as "Hazardous Waste" with the chemical name. | [7] |
| PPE Requirements | Safety glasses, gloves, lab coat. Use a respirator for powder handling. | [1] |
| Spill Cleanup | Absorb with inert material, decontaminate with alcohol, dispose of as hazardous waste. | [1] |
| Forbidden Disposal Routes | Do not dispose of in sinks, drains, or regular trash. | [5][6] |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical inactivation of this compound in a standard laboratory setting. The recommended and required procedure is physical destruction via incineration.[9][10] Attempting to neutralize or inactivate such a compound without a validated protocol could lead to the generation of other hazardous byproducts or incomplete detoxification, posing a continued risk to personnel and the environment. Therefore, adherence to the established hazardous waste stream is mandatory.
Disposal Workflow Visualization
The following diagram illustrates the required step-by-step workflow for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. BKM120 (NVP-BKM120, Buparlisib)|944396-07-0|MSDS [dcchemicals.com]
- 4. Buparlisib | C18H21F3N6O2 | CID 16654980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Buparlisib Hydrochloride
Essential Safety and Handling Guide for Buparlisib Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] As with many kinase inhibitors used in research, it is classified with several hazards that necessitate rigorous handling protocols. It is considered toxic if swallowed, may cause skin and respiratory irritation, and can cause serious eye damage.[2][3] Furthermore, it is suspected of causing genetic defects and damaging fertility or an unborn child.[2][3]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is the most critical barrier against exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested). Inner glove tucked under the gown cuff, outer glove over the cuff.[4] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against micro-tears and contamination during glove removal. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs. Polyethylene-coated polypropylene or similar laminate material is recommended.[4][5] | Protects skin from spills and contamination. Impervious material prevents the permeation of the chemical. |
| Eye & Face Protection | Safety goggles with side shields.[2][6] A full-face shield should be worn over goggles whenever there is a risk of splashes, such as during reconstitution or spill cleanup.[4][7] | Protects eyes from dust particles and splashes of solutions, preventing serious eye damage.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[4] | Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[4][8] |
Operational and Disposal Protocols
The following protocols provide step-by-step guidance for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening, put on a lab coat and a single pair of chemotherapy-rated gloves.
-
Verify Integrity: Open the shipping package in a designated receiving area. Check that the primary container is sealed and undamaged.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store the container in a tightly sealed, clearly marked secondary container in a cool, dry, and well-ventilated area.[2][6] Keep it locked up and segregated from incompatible materials like strong acids, alkalis, and oxidizing agents.[2][6]
Handling and Experimental Use Protocol
This protocol outlines the procedure for weighing the powdered compound and preparing solutions.
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment balance enclosure, to prevent inhalation and contamination.[5]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvent, vials, and waste bags, before starting.
-
Don Full PPE: Put on all required PPE as specified in the table above (double gloves, protective gown, goggles, and N95 respirator).
-
Weighing: Carefully weigh the desired amount of powder. Avoid creating dust by handling the powder gently.[2][6] Use a dedicated set of utensils for this compound.
-
Reconstitution: Add the solvent slowly to the powder to avoid splashing. Ensure the container is securely capped and mix gently until the solid is fully dissolved.
-
Post-Handling:
-
Wipe down the spatula and work surface with a suitable decontaminating solution (e.g., 70% ethanol).[2]
-
Carefully doff the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the correct order (gown, inner gloves) and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.[2]
-
Spill Management and Cleanup
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Wear full PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment:
-
Cleanup: Working from the outside in, carefully collect the absorbent material and any contaminated debris. Place everything into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area and any affected equipment by scrubbing with alcohol or another appropriate decontamination solution.[2]
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to institutional and local regulations.[2]
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Use dedicated, clearly labeled, leak-proof, and sealed containers for all this compound waste.
-
Collection: Collect waste at the point of generation.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or in regular trash.[2][6]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aaha.org [aaha.org]
- 5. dupont.com.sg [dupont.com.sg]
- 6. BKM120 (NVP-BKM120, Buparlisib)|944396-07-0|MSDS [dcchemicals.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
